molecular formula C24H48BrN3O11 B12306002 N3-PEG11-CH2CH2Br

N3-PEG11-CH2CH2Br

Cat. No.: B12306002
M. Wt: 634.6 g/mol
InChI Key: FWWDGVVFEORFOJ-UHFFFAOYSA-N
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Description

N3-PEG11-CH2CH2Br is a useful research compound. Its molecular formula is C24H48BrN3O11 and its molecular weight is 634.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H48BrN3O11

Molecular Weight

634.6 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C24H48BrN3O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-24H2

InChI Key

FWWDGVVFEORFOJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

N3-PEG11-CH2CH2Br: A Versatile Heterobifunctional Linker for Advanced Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N3-PEG11-CH2CH2Br, with the systematic name 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane, is a high-purity, heterobifunctional linker molecule increasingly employed in the fields of bioconjugation, drug delivery, and targeted protein degradation.[1][2] Its unique architecture, featuring a terminal azide group, a bromoethyl group, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for the covalent linkage of diverse molecular entities.[1][3][4] This guide provides a comprehensive overview of its applications, chemical reactivity, and detailed experimental protocols relevant to its use in cutting-edge biochemical research.

Core Properties and Structure

The molecular structure of this compound is central to its utility. It is composed of three key components:

  • Azide Group (-N3): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole rings.

  • Bromoethyl Group (-CH2CH2Br): The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of molecules containing nucleophiles such as thiols (-SH) or amines (-NH2).

  • PEG11 Spacer: The polyethylene glycol chain, consisting of 11 ethylene glycol units, imparts several beneficial properties. It significantly increases the hydrophilicity and aqueous solubility of the molecule and any conjugate it is a part of. The length and flexibility of the PEG chain are also critical for optimizing the spatial arrangement between conjugated molecules, which is particularly important in applications like PROTACs.

PropertyValueReference
CAS Number 2098982-00-2
Molecular Formula C24H48BrN3O11
Molecular Weight 634.56 g/mol
Purity Typically ≥95%
Storage -20°C for long-term storage

Primary Applications in Biochemical Research

The orthogonal reactivity of the azide and bromo groups makes this compound an ideal linker for the sequential and controlled conjugation of two different molecules. This has led to its prominent use in the development of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Targeted Protein Degradation: The PROTAC Revolution

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an exemplary linker for PROTAC synthesis.

Mechanism of Action:

  • The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

  • This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the target protein.

  • The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

  • The PROTAC is released and can catalytically induce the degradation of another target protein molecule.

PROTAC_Mechanism Ternary_Complex Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition PROTAC PROTAC Ubiquitination->PROTAC Release Degraded_Fragments Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Quantitative Data for PROTAC Efficacy: The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific data for a PROTAC synthesized with this compound is not publicly available, the following table provides representative data for PROTACs with similar PEG linkers to illustrate typical performance metrics.

PROTAC TargetLinker TypeDC50DmaxCell LineReference
ERα16-atom PEGPotent>90%MCF7
CDK9Triazole-PEG~1 µMSignificantMalme-3M
BRD4PEG-based<100 nM>80%HeLa
Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a linker that connects them. Heterobifunctional PEG linkers like this compound are well-suited for ADC synthesis, offering a stable connection and enhanced solubility.

ADC_Structure Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Linker (e.g., this compound derived) Antibody->Linker Conjugation Site Payload Cytotoxic Payload (Drug) Linker->Payload

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: PROTAC Synthesis via Sequential Nucleophilic Substitution and Click Chemistry

This protocol describes a general workflow for synthesizing a PROTAC where the E3 ligase ligand is first attached via nucleophilic substitution, followed by the attachment of the target protein ligand via a CuAAC reaction.

PROTAC_Synthesis_Workflow start Start Materials step1 Step 1: Nucleophilic Substitution (E3 Ligand-OH + this compound) start->step1 intermediate Intermediate: E3 Ligand-O-PEG11-N3 step1->intermediate step2 Step 2: CuAAC Click Chemistry (Intermediate + Alkyne-POI Ligand) intermediate->step2 final_protac Final PROTAC: E3-O-PEG11-Triazole-POI step2->final_protac purification Purification (HPLC) final_protac->purification

Step 1: Attachment of E3 Ligase Ligand (Nucleophilic Substitution)

  • Reagents and Materials:

    • E3 Ligase Ligand with a nucleophilic handle (e.g., a phenol), (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K2CO3) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add K2CO3 to the solution and stir for 10 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 60-80°C and stir overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.

Step 2: Attachment of POI Ligand (CuAAC Click Chemistry)

  • Reagents and Materials:

    • Azide-functionalized intermediate from Step 1 (1.0 eq)

    • Alkyne-functionalized POI Ligand (1.1 eq)

    • Copper(II) sulfate (CuSO4) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • Solvent system (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the azide-functionalized intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4 in water.

    • Add the CuSO4 solution to the main reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Bioconjugation to a Thiol-Containing Biomolecule

This protocol outlines the conjugation of the bromoethyl end of the linker to a cysteine residue on a protein or peptide, leaving the azide group available for further modification.

  • Reagents and Materials:

    • Thiol-containing biomolecule (e.g., protein with a free cysteine) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

    • This compound (10-20 fold molar excess over the biomolecule)

    • Stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF)

    • (Optional) TCEP (tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced state.

  • Procedure:

    • Dissolve the biomolecule in the reaction buffer. If necessary, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to reduce any disulfide bonds.

    • Add the stock solution of this compound to the biomolecule solution to achieve the desired molar excess. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the protein.

    • Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the specific thiol.

    • Monitor the reaction progress using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

    • Once the desired level of conjugation is achieved, remove the excess unreacted linker using dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration.

    • The resulting azide-functionalized biomolecule is now ready for subsequent conjugation via Click Chemistry.

Conclusion

This compound is a powerful and versatile chemical tool for advanced biochemical and pharmaceutical research. Its well-defined structure, featuring two orthogonal reactive handles and a solubilizing PEG spacer, makes it an ideal building block for the synthesis of complex bioconjugates. Its primary application in the construction of PROTACs for targeted protein degradation highlights its significance in the development of novel therapeutic modalities. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this linker in their pursuit of innovative solutions in drug discovery and chemical biology.

References

An In-depth Technical Guide to N3-PEG11-CH2CH2Br: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N3-PEG11-CH2CH2Br, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive functionalities: an azide (N3) group at one terminus and a bromoethyl group at the other. The presence of an eleven-unit PEG chain imparts hydrophilicity, which can enhance the solubility of the resulting conjugates in aqueous media.[1][2][3]

The key structural feature of this linker is the orthogonal reactivity of its end groups. The azide group is amenable to copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," to form a stable triazole linkage.[1][3] The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions, allowing for conjugation to nucleophiles such as thiols and amines. This dual reactivity enables the sequential and controlled conjugation of two different molecular entities.

Chemical Structure

IUPAC Name: 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane

Molecular Structure:

N₃-(CH₂CH₂O)₁₁-CH₂CH₂Br

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties like boiling and melting points for similar, shorter PEG linkers are available, specific experimental values for this compound are not consistently reported in the literature, likely due to its polymeric nature and high boiling point.

PropertyValueSource(s)
CAS Number 2098982-00-2
Molecular Formula C₂₄H₄₈BrN₃O₁₁
Molecular Weight 634.56 g/mol
Appearance Colorless or Light Yellowish Liquid/Solid
Purity ≥95%
Solubility Soluble in DMSO, DCM, DMF
Storage Store at 0-8 °C. For long-term storage, -18°C to -20°C is recommended, protected from light.
Safety and Handling

This compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols and Applications

The unique properties of this compound make it a valuable tool in various bioconjugation applications, most notably in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as this compound, are frequently used to improve solubility and cell permeability.

A general workflow for the design and evaluation of PROTACs is depicted below.

PROTAC_Workflow A Target Selection & Ligand Identification C Linker Design & Synthesis (e.g., using this compound) A->C B E3 Ligase Selection & Ligand Identification B->C D PROTAC Assembly C->D E In Vitro Characterization (Binding Assays, Ternary Complex Formation) D->E F Cellular Assays (Degradation, Viability, Off-target Effects) E->F G In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicity) F->G H Lead Optimization G->H H->C Iterative Refinement

A typical workflow for the design and evaluation of PROTACs.

The synthesis of a PROTAC using this compound would typically involve a two-step sequential conjugation. For instance, a ligand for the protein of interest (POI) containing a nucleophilic group (e.g., a thiol or amine) could first be reacted with the bromoethyl end of the linker. Subsequently, the azide-terminated intermediate would be reacted with an E3 ligase ligand functionalized with an alkyne group via a click chemistry reaction.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the copper(I)-catalyzed click chemistry reaction, which can be adapted for conjugating the azide terminus of this compound with an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., POI-linker intermediate)

  • Alkyne-functionalized molecule (e.g., E3 ligase ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand

  • Solvent (e.g., DMSO, t-BuOH/water mixture)

Procedure:

  • Dissolve the azide- and alkyne-functionalized components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ and the stabilizing ligand (THPTA or TBTA) in water.

  • To the reaction mixture containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-24 hours, monitoring the progress by an appropriate analytical technique such as LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

  • The crude product is then purified, typically by flash column chromatography or preparative HPLC.

Note: The optimal reaction conditions, including solvent, temperature, and reaction time, may need to be determined empirically for specific substrates.

Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for the conjugation of a nucleophile-containing molecule to the bromoethyl terminus of this compound.

Materials:

  • This compound

  • Molecule containing a nucleophilic group (e.g., thiol or amine)

  • A suitable base (e.g., diisopropylethylamine (DIPEA) for amine nucleophiles or a mild base for thiols)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the nucleophile-containing molecule and this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If required, add the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • The resulting crude product is then purified using an appropriate technique, such as flash column chromatography.

Conclusion

This compound is a highly valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally reactive azide and bromide termini, provides a robust platform for the construction of complex biomolecular conjugates. The applications of this linker, particularly in the rapidly advancing field of PROTACs, underscore its importance in the development of novel therapeutic modalities. The experimental protocols provided herein offer a foundation for the utilization of this compound in various research settings.

References

Azido-PEG11-ethyl bromide synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG11-ethyl bromide

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Azido-PEG11-ethyl bromide, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation who require a detailed understanding of the preparation and analysis of such compounds. The methodologies and data presented are compiled from established procedures for analogous PEG derivatives.

Synthesis of Azido-PEG11-ethyl bromide

The synthesis of Azido-PEG11-ethyl bromide can be achieved through a two-step process starting from the commercially available Bromo-PEG11-ol. The synthetic strategy involves the activation of the terminal hydroxyl group via mesylation, followed by a nucleophilic substitution with sodium azide to introduce the azide functionality.

Proposed Synthetic Pathway

The overall synthetic scheme is illustrated below. The first step is the conversion of the primary alcohol to a mesylate, which is an excellent leaving group. The second step is the SN2 reaction with sodium azide to yield the final product.

G cluster_synthesis Synthetic Pathway Bromo-PEG11-OH Bromo-PEG11-ol Bromo-PEG11-OMs Bromo-PEG11-mesylate Bromo-PEG11-OH->Bromo-PEG11-OMs MsCl, Et3N DCM, 0 °C to RT Azido-PEG11-Br Azido-PEG11-ethyl bromide Bromo-PEG11-OMs->Azido-PEG11-Br NaN3 DMF, 90 °C

A plausible synthetic pathway for Azido-PEG11-ethyl bromide.
Experimental Protocols

Step 1: Synthesis of Bromo-PEG11-mesylate

This procedure details the conversion of the terminal hydroxyl group of Bromo-PEG11-ol to a mesylate group.

Experimental Protocol:

  • Dissolve Bromo-PEG11-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et3N, 1.5 eq.) to the solution and stir for 15 minutes.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bromo-PEG11-mesylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reagent/Condition Description
Starting MaterialBromo-PEG11-ol
ReagentsMethanesulfonyl chloride (MsCl), Triethylamine (Et3N)
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Work-upAqueous work-up with NH4Cl, HCl, NaHCO3, and brine
PurificationColumn Chromatography (if required)

Step 2: Synthesis of Azido-PEG11-ethyl bromide

This protocol describes the nucleophilic substitution of the mesylate group with an azide group.

Experimental Protocol:

  • Dissolve the Bromo-PEG11-mesylate (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN3, 5.0 eq.) to the solution.

  • Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.[1]

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azido-PEG11-ethyl bromide.

  • Purify the product by column chromatography on silica gel to obtain the final pure product.

Reagent/Condition Description
Starting MaterialBromo-PEG11-mesylate
ReagentSodium azide (NaN3)
SolventAnhydrous Dimethylformamide (DMF)
Temperature90 °C
Reaction TimeOvernight
Work-upAqueous work-up and extraction
PurificationColumn Chromatography

Characterization of Azido-PEG11-ethyl bromide

The successful synthesis of Azido-PEG11-ethyl bromide is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

G cluster_workflow Characterization Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Azido-PEG11-ethyl bromide Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

A typical workflow for the purification and characterization of Azido-PEG11-ethyl bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Azido-PEG11-ethyl bromide. The following tables summarize the expected chemical shifts for the key protons and carbons in the molecule.

Expected ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Br-CH₂ -CH₂-O-~3.80Triplet
Br-CH₂-CH₂ -O-~3.65Triplet
-O-CH₂ -CH₂ -O- (PEG backbone)3.60 - 3.70Multiplet
-O-CH₂ -CH₂-N₃~3.68Triplet
-O-CH₂-CH₂ -N₃~3.39Triplet

Note: The exact chemical shifts can vary depending on the solvent and the specific conformation of the PEG chain.

Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (δ, ppm)
Br -CH₂-~30
Br-CH₂ -CH₂-O-~70-71
-O-CH₂ -CH₂ -O- (PEG backbone)~70.5
-O-CH₂ -CH₂-N₃~70
-O-CH₂-CH₂ -N₃~50.6

Note: The chemical shift of the carbon attached to the azide group is characteristically found around 50.6 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Azido-PEG11-ethyl bromide. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.

Expected Mass Spectrometry Data

Parameter Value
Chemical Formula C₂₄H₄₈BrN₃O₁₀
Molecular Weight 614.56 g/mol
Expected [M+H]⁺ 615.27 m/z
Expected [M+Na]⁺ 637.25 m/z
Isotopic Pattern Characteristic pattern for bromine (¹⁹Br and ⁸¹Br isotopes in ~1:1 ratio)

Note: The presence of the bromine atom will result in a characteristic isotopic pattern with two major peaks separated by 2 m/z units, corresponding to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Conclusion

This technical guide outlines a reliable and straightforward two-step synthetic route for the preparation of Azido-PEG11-ethyl bromide from a commercially available precursor. The provided experimental protocols are based on well-established methodologies for the functionalization of polyethylene glycol. Furthermore, a comprehensive characterization workflow using NMR spectroscopy and mass spectrometry is detailed, along with expected data to aid in the successful identification and purity assessment of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis and application of heterobifunctional PEG linkers for bioconjugation and drug delivery applications.

References

In-Depth Technical Guide to N3-PEG11-CH2CH2Br: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N3-PEG11-CH2CH2Br. This versatile molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its distinct terminal functionalities and a hydrophilic polyethylene glycol (PEG) spacer. This document outlines its core properties, details experimental protocols for its use, and visualizes its role in complex biomolecular conjugation workflows.

Core Molecular Data

The key quantitative and identifying characteristics of this compound are summarized in the table below. This information is fundamental for accurate experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValue
Molecular Formula C24H48BrN3O11
Molecular Weight 634.56 g/mol
IUPAC Name 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane
CAS Number 2098982-00-2
Appearance Viscous Liquid
Typical Purity ≥95%

Applications in Bioconjugation and Drug Development

This compound is a quintessential heterobifunctional PEG linker, designed with two different reactive groups at each end.[][2] This dual reactivity allows for the sequential and specific conjugation of two different molecules, a critical capability in the construction of complex therapeutic and diagnostic agents.[][2]

The primary utility of this linker lies in its ability to connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug) in the creation of Antibody-Drug Conjugates (ADCs).[] The hydrophilic 11-unit PEG chain offers several advantages:

  • Enhanced Solubility: The PEG spacer imparts hydrophilicity to the conjugate, which can mitigate aggregation issues often seen with hydrophobic drug payloads.

  • Improved Pharmacokinetics: The PEG linker can create a protective "hydration shell" around the payload, potentially extending the circulation half-life and reducing immunogenicity.

  • Precise Spacer Length: The defined PEG length provides a distinct and consistent space between the conjugated molecules, which can be crucial for maintaining the biological activity of both.

The molecule's two terminal groups have orthogonal reactivity:

  • Azide Group (N3): This group is primed for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with an alkyne-functionalized molecule.

  • Bromoethyl Group (CH2CH2Br): The bromide is an excellent leaving group, making this end of the molecule reactive towards nucleophiles, particularly the thiol groups found in cysteine residues of proteins.

Experimental Workflows and Logical Relationships

The distinct reactivity of its end groups allows for a structured and controlled approach to bioconjugation. The following diagrams, rendered in DOT language, illustrate these concepts.

experimental_workflow cluster_step1 Step 1: First Conjugation (Click Chemistry) cluster_step2 Step 2: Second Conjugation (Nucleophilic Substitution) mol_A Molecule A (e.g., Alkyne-Drug) intermediate Intermediate Conjugate (Drug-PEG-Br) mol_A->intermediate CuAAC Reaction linker This compound linker->intermediate final_conjugate Final Conjugate (e.g., ADC) intermediate->final_conjugate Thiol-Bromo Reaction mol_B Molecule B (e.g., Antibody with Thiol) mol_B->final_conjugate logical_relationship cluster_partners Reactive Partners linker Azide (N3) PEG11 Spacer Bromoethyl (CH2CH2Br) alkyne Alkyne-containing molecule linker:f0->alkyne Click Chemistry (forms Triazole) thiol Thiol-containing molecule (e.g., Cysteine) linker:f2->thiol Nucleophilic Substitution (forms Thioether)

References

In-Depth Technical Guide to N3-PEG11-CH2CH2Br (CAS: 2098982-00-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-PEG11-CH2CH2Br, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Introduction

This compound, with the CAS number 2098982-00-2, is a versatile tool in the field of bioconjugation and drug delivery.[1] It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at either end of a polyethylene glycol (PEG) chain.[][3] Specifically, this molecule features an azide (-N3) group and a bromo (-Br) group, connected by a flexible 11-unit PEG spacer.[1]

The azide group is a key component for "click chemistry," a set of rapid, reliable, and high-yield chemical reactions for joining molecules. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. The bromo group, on the other hand, is an excellent leaving group in nucleophilic substitution reactions, allowing for conjugation to a variety of nucleophiles such as amines, thiols, and hydroxyl groups.

The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate. It can enhance the solubility and stability of hydrophobic molecules, prolong their circulation half-life by shielding them from enzymatic degradation, and reduce the immunogenicity of the conjugated molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2098982-00-2
Molecular Formula C24H48BrN3O11
Molar Mass 634.56 g/mol
IUPAC Name 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane
InChI Key FWWDGVVFEORFOJ-UHFFFAOYSA-N
Typical Purity ≥95%
Appearance Varies (often a colorless to pale yellow oil or solid)
Storage Conditions 0-8 °C

Synthesis

Proposed Synthetic Pathway:

G start HO-PEG11-OH step1 Monobromination start->step1 HBr or PBr3 intermediate1 HO-PEG11-Br step1->intermediate1 step2 Activation of Hydroxyl Group (e.g., Tosylation or Mesylation) intermediate1->step2 TsCl or MsCl, Base intermediate2 TsO-PEG11-Br or MsO-PEG11-Br step2->intermediate2 step3 Azidation (Reaction with Sodium Azide) intermediate2->step3 NaN3 final_product N3-PEG11-Br step3->final_product

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure and would require optimization for specific laboratory conditions and desired purity.

Step 1: Monobromination of PEG-11 Diol

  • Dissolve PEG-11 diol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent (e.g., one equivalent of phosphorus tribromide (PBr3) or hydrobromic acid (HBr)).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting HO-PEG11-Br by column chromatography.

Step 2: Activation of the Terminal Hydroxyl Group

  • Dissolve the purified HO-PEG11-Br in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a base (e.g., triethylamine or pyridine).

  • Cool the solution to 0 °C and add a slight excess of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the activated intermediate (TsO-PEG11-Br or MsO-PEG11-Br).

Step 3: Azidation

  • Dissolve the activated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN3).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Characterization: The final product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

This compound is a valuable tool for the synthesis of complex biomolecules and drug delivery systems. Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The properties of the linker, such as its length and composition, are critical for the efficacy of the PROTAC.

This compound can be used as a building block for PROTAC linkers. For example, the azide end can be reacted with an alkyne-functionalized E3 ligase ligand via click chemistry, and the bromo end can be used to alkylate a target protein ligand.

General Workflow for PROTAC Synthesis:

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Nucleophilic Substitution linker N3-PEG11-Br click CuAAC Reaction linker->click e3_ligand Alkyne-functionalized E3 Ligase Ligand e3_ligand->click target_ligand Target Protein Ligand (with nucleophilic group) substitution Alkylation target_ligand->substitution intermediate Triazole-PEG11-Br Intermediate click->intermediate intermediate->substitution protac Final PROTAC Molecule substitution->protac

Caption: General workflow for PROTAC synthesis using this compound.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a cytotoxic drug. The antibody directs the drug to cancer cells, minimizing off-target toxicity. The linker plays a crucial role in the stability and efficacy of the ADC.

This compound can be used to conjugate drugs to antibodies. For instance, a drug molecule can be attached to the bromo end of the linker, and the azide end can then be used to attach the drug-linker construct to an antibody that has been functionalized with an alkyne group.

Bioconjugation and Surface Modification

The dual reactivity of this compound makes it suitable for a wide range of bioconjugation applications, including:

  • Labeling of biomolecules: Attaching fluorescent dyes, biotin, or other tags to proteins, peptides, or nucleic acids.

  • Surface modification: Functionalizing nanoparticles, beads, or other surfaces for diagnostic or therapeutic applications.

  • Hydrogel formation: Crosslinking polymers to form hydrogels for drug delivery or tissue engineering.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound. These protocols should be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of this compound and an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the alkyne-containing molecule and a slight molar excess of this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 1-5 mol%.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or precipitation.

Nucleophilic Substitution with an Amine

This protocol describes the reaction of the bromo group of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve the amine-containing molecule and a slight molar excess of this compound in the anhydrous solvent.

  • Add 2-3 equivalents of the non-nucleophilic base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Safety Information

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly useful heterobifunctional linker for researchers in drug development, bioconjugation, and materials science. Its well-defined structure, combining the specific reactivity of azide and bromo groups with the beneficial properties of a PEG spacer, enables the synthesis of complex and functional molecular constructs. The experimental protocols provided in this guide serve as a starting point for the application of this versatile reagent in a variety of research settings. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity.

References

In-Depth Technical Guide to N3-PEG11-CH2CH2Br for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the purity, stability, and handling of N3-PEG11-CH2CH2Br, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers in bioconjugation, drug delivery, and materials science, this document outlines the key chemical properties, analytical methodologies for purity assessment, and stability data to ensure its effective use in experimental settings.

Chemical Identity and Properties

This compound, with the IUPAC name 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane, is a versatile tool in chemical biology and drug development. This linker possesses two distinct reactive moieties: a terminal azide group and a bromoethyl group, separated by a hydrophilic 11-unit PEG spacer. The azide functionality allows for covalent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1] The bromo group serves as a good leaving group for nucleophilic substitution reactions.[1]

The PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2098982-00-2[1]
Molecular Formula C24H48BrN3O11
Molecular Weight 634.56 g/mol
Appearance Colorless to light yellow viscous liquidMedchemExpress CoA
Purity (LCMS) ≥ 95% - 99.82%, MedchemExpress CoA
Solubility Soluble in water, DMSO, DCM, DMF

Purity and Quality Control

The purity of this compound is critical for reproducible and reliable experimental outcomes. Commercial suppliers typically provide this reagent with a purity of 95% to over 99%.

Table 2: Purity Specifications from Commercial Suppliers

SupplierPurity Specification
MedchemExpress99.82% (batch specific)
Sigma-Aldrich≥ 95%
BroadPharm98%
Analytical Methods for Purity Assessment

The primary methods for determining the purity and confirming the structure of this compound are Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purity Determination by LCMS

A typical LCMS analysis is performed to separate the main compound from any impurities and to confirm its molecular weight.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 10-100 µg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient might run from 5% to 95% Solvent B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100-1000.

  • Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. The mass spectrum should show a prominent ion corresponding to the [M+H]+ or [M+Na]+ adduct of this compound.

Experimental Protocol: Structural Confirmation by ¹H NMR

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and integration of the protons.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The spectrum should be consistent with the expected structure of this compound, showing characteristic peaks for the ethylene glycol protons, and the protons adjacent to the azide and bromide functional groups. A Certificate of Analysis from MedchemExpress confirms that the ¹H NMR spectrum is consistent with the structure.

Stability and Storage

Proper storage and handling are crucial to maintain the stability and purity of this compound.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Pure Form -20°C3 yearsMedchemExpress CoA
4°C2 yearsMedchemExpress CoA
In Solvent -80°C6 monthsMedchemExpress CoA
-20°C1 monthMedchemExpress CoA

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage. The azide group is generally stable under most conditions, which is advantageous in multi-step bioconjugation reactions.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Precautionary Measures:

  • Wear protective gloves, eye protection, and a lab coat.

  • Use in a well-ventilated area or with a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

First Aid:

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

For comprehensive safety information, refer to the full Safety Data Sheet (SDS) provided by the supplier.

Applications and Reaction Pathways

This compound is a bifunctional linker enabling the sequential or orthogonal conjugation of two different molecules.

dot

reaction_pathways Potential Reaction Pathways of this compound cluster_azide Azide Chemistry cluster_bromide Bromide Chemistry N3_PEG_Br This compound Alkyne Alkyne-containing molecule N3_PEG_Br->Alkyne CuAAC (Click Chemistry) DBCO DBCO-containing molecule N3_PEG_Br->DBCO SPAAC (Copper-free Click) Nucleophile Nucleophile-containing molecule (e.g., Thiol, Amine) N3_PEG_Br->Nucleophile Nucleophilic Substitution (SN2) Triazole_Product Triazole-linked conjugate Alkyne->Triazole_Product DBCO->Triazole_Product Substituted_Product Nucleophilic Substitution Product Nucleophile->Substituted_Product

Caption: Reaction pathways for this compound.

The azide group can be reacted first with an alkyne- or cyclooctyne-containing molecule, followed by the reaction of the bromo group with a nucleophile, or vice versa. The choice of reaction order will depend on the stability of the substrates and intermediates.

Experimental Workflow: General Bioconjugation

dot

experimental_workflow General Experimental Workflow for Bioconjugation start Start dissolve_linker Dissolve this compound in appropriate solvent start->dissolve_linker reaction1 React with Molecule 1 (e.g., via Click Chemistry) dissolve_linker->reaction1 purification1 Purify intermediate (e.g., HPLC, Dialysis) reaction1->purification1 characterization1 Characterize intermediate (e.g., LCMS, NMR) purification1->characterization1 reaction2 React with Molecule 2 (e.g., via Nucleophilic Substitution) characterization1->reaction2 purification2 Purify final conjugate (e.g., HPLC, SEC) reaction2->purification2 characterization2 Characterize final conjugate (e.g., LCMS, SDS-PAGE) purification2->characterization2 end End characterization2->end

Caption: A generalized workflow for a two-step bioconjugation reaction.

This technical guide provides essential information for the effective use of this compound in research. By understanding its properties, purity, and stability, researchers can confidently incorporate this versatile linker into their experimental designs for developing novel bioconjugates and drug delivery systems.

References

An In-Depth Technical Guide to the Reactivity of the Azide Group in N3-PEG11-CH2CH2Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bifunctional linker, N3-PEG11-CH2CH2Br. This molecule incorporates a terminal azide (N3) group and a bromoethyl group, connected by a flexible 11-unit polyethylene glycol (PEG) spacer. The distinct reactivity of each functional group makes this linker a versatile tool in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Reactivity Profile

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups, allowing for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.[1][2]

The two key reactive centers are:

  • The Azide Group (N₃): This functional group is primarily utilized in "click chemistry" reactions, which are known for their high efficiency, specificity, and mild reaction conditions.[3]

  • The Bromoethyl Group (-CH₂CH₂Br): The bromine atom serves as a good leaving group in nucleophilic substitution reactions, enabling conjugation with various nucleophiles.[1][2]

Reactivity of the Azide Group: Click Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, meaning it can react selectively with a partner functional group in a complex biological environment without interfering with native biochemical processes. The most prominent reactions involving the azide group are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yields and tolerance of a wide range of functional groups.

Reaction Scheme:

CuAAC_Reaction cluster_product Product N3_PEG_Br This compound Triazole_Product R-Triazole-PEG11-CH2CH2Br N3_PEG_Br->Triazole_Product Alkyne R-C≡CH Alkyne->Triazole_Product Catalyst Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate)

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a terminal alkyne.

Quantitative Data for CuAAC Reactions:

ParameterTypical ValueNotes
Reaction Time 30 - 60 minutesCan vary based on reactants and catalyst system.
Temperature Room TemperatureMild conditions are a hallmark of click chemistry.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFThe PEG linker enhances solubility in aqueous environments.
Catalyst CuSO₄ with a reducing agent (e.g., sodium ascorbate)A ligand such as THPTA or TBTA is often used to stabilize the Cu(I) state.
Yield High to quantitativeClick chemistry is known for its high efficiency.

Experimental Protocol: General CuAAC Conjugation to an Alkyne-Modified Biomolecule

This protocol provides a general guideline for the conjugation of this compound to a biomolecule containing a terminal alkyne.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving this compound

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-modified biomolecule in PBS to the desired concentration.

    • Prepare a stock solution of this compound in DMSO or DMF.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified biomolecule solution with the desired molar excess of the this compound stock solution (typically 4 to 10-fold molar excess).

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide).

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 40 equivalents relative to the azide.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove unreacted reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently without the need for a catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Reaction Scheme:

SPAAC_Reaction cluster_product Product N3_PEG_Br This compound Triazole_Product Triazole-PEG11-CH2CH2Br N3_PEG_Br->Triazole_Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a strained cyclooctyne.

Reactivity of the Bromoethyl Group: Nucleophilic Substitution

The bromoethyl group of this compound is susceptible to nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This allows for the conjugation of a second molecule containing a nucleophilic functional group, such as a thiol (-SH) or an amine (-NH₂). Thiol groups are particularly effective nucleophiles for this reaction, forming a stable thioether bond.

Reaction Scheme with a Thiol:

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products N3_PEG_Br This compound Thioether_Product N3-PEG11-CH2CH2-S-R N3_PEG_Br->Thioether_Product Thiol R-SH Thiol->Thioether_Product Byproduct HBr

Caption: Nucleophilic substitution reaction of the bromoethyl group of this compound with a thiol-containing molecule.

Quantitative Data for Nucleophilic Substitution with Thiols:

ParameterTypical ValueNotes
pH 7.0 - 7.5In this range, thiol groups are sufficiently nucleophilic to react specifically.
Temperature Room Temperature to 4°CThe reaction can proceed at room temperature or be performed overnight at 4°C.
Solvent Aqueous buffers (e.g., Phosphate, Tris, HEPES)The choice of buffer should be compatible with the biomolecule of interest.
Yield Generally highDependent on the specific thiol and reaction conditions.

Experimental Protocol: General Conjugation to a Thiol-Containing Protein

This protocol provides a general method for conjugating this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)

  • This compound

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)

  • DMSO or DMF for dissolving this compound

  • Reducing agent (if necessary, e.g., TCEP or DTT)

  • Quenching reagent (e.g., glutathione or mercaptoethanol)

Procedure:

  • Protein Preparation:

    • If necessary, reduce the disulfide bonds of the protein using a suitable reducing agent like TCEP or DTT according to standard protocols.

    • Remove the excess reducing agent by dialysis or using a desalting column.

  • Reaction Setup:

    • Dissolve the thiol-containing protein in the reaction buffer to a concentration of 50-100 µM.

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

  • Incubation:

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. It is advisable to perform the reaction in an oxygen-free environment to prevent thiol oxidation.

  • Quenching:

    • Add an excess of a low molecular weight thiol, such as glutathione or mercaptoethanol, to quench any unreacted bromoethyl groups.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or extensive dialysis to remove unreacted linker and quenching reagent.

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in the synthesis of complex bioconjugates for therapeutic and diagnostic applications.

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. This compound can serve as the linker connecting the POI-binding ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation POI_ligand POI Ligand (with alkyne) CuAAC CuAAC Reaction POI_ligand->CuAAC N3_PEG_Br This compound N3_PEG_Br->CuAAC Intermediate Intermediate: POI-Triazole-PEG11-CH2CH2Br CuAAC->Intermediate E3_ligand E3 Ligase Ligand (with thiol) Nucleophilic_Sub Nucleophilic Substitution Intermediate->Nucleophilic_Sub E3_ligand->Nucleophilic_Sub PROTAC Final PROTAC Nucleophilic_Sub->PROTAC ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Payload Attachment Antibody Monoclonal Antibody Thiol_Intro Introduction of Thiol Groups (e.g., reduction of disulfides) Antibody->Thiol_Intro Thiol_Ab Thiolated Antibody Thiol_Intro->Thiol_Ab Nucleophilic_Sub Nucleophilic Substitution Thiol_Ab->Nucleophilic_Sub N3_PEG_Br This compound N3_PEG_Br->Nucleophilic_Sub Azide_Ab Azide-Functionalized Antibody Nucleophilic_Sub->Azide_Ab CuAAC CuAAC Reaction Azide_Ab->CuAAC Payload Cytotoxic Payload (with alkyne) Payload->CuAAC ADC Final ADC CuAAC->ADC

References

The Dual Reactivity of N3-PEG11-CH2CH2Br: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, N3-PEG11-CH2CH2Br, represents a versatile molecular tool in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide group and an ethyl bromide moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for sequential or orthogonal conjugation strategies. This guide provides a comprehensive analysis of the reactivity of the ethyl bromide group within this molecule, offering insights into its reaction kinetics, potential side reactions, and practical considerations for its application in research and development.

Core Reactivity of the Ethyl Bromide Group

The ethyl bromide functional group is a primary alkyl halide, and its reactivity is dominated by two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The prevalence of one pathway over the other is dictated by several factors, including the nature of the nucleophile, the solvent system, and the reaction temperature.

Nucleophilic Substitution (SN2) Pathway

The primary carbon of the ethyl bromide group is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.

Key Characteristics of the SN2 Reaction for this compound:

  • Kinetics: The reaction rate is dependent on the concentration of both the this compound molecule and the nucleophile (second-order kinetics).[1][2]

  • Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry. However, the ethyl group is achiral.

  • Nucleophile Strength: Stronger nucleophiles lead to faster SN2 reaction rates.[1] Nucleophilicity generally increases with basicity for a given attacking atom and is also influenced by polarizability and solvent effects.

  • Leaving Group Ability: Bromide is a good leaving group, facilitating the SN2 reaction. The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl > F.[3]

The azide group on the other end of the PEG linker is a potent nucleophile itself and can participate in "click chemistry" reactions, typically with alkynes.[4] This orthogonality allows for a two-step conjugation strategy where the ethyl bromide is first reacted with a nucleophile on a target molecule, followed by the azide reacting with a second molecule of interest.

Elimination (E2) Pathway

In the presence of a strong, sterically hindered base, the ethyl bromide group can undergo a bimolecular elimination (E2) reaction to form an alkene. This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), with the simultaneous departure of the bromide ion.

Factors Favoring the E2 Reaction:

  • Base Strength: Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) favor elimination over substitution.

  • Solvent: Less polar, aprotic solvents can favor E2 reactions. The use of ethanolic potassium hydroxide is a classic example that promotes elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in entropy.

For this compound, which is a primary alkyl halide, substitution is generally the major pathway unless a strong, bulky base is used under conditions that specifically promote elimination.

Quantitative Data and Reactivity Trends

Table 1: Relative Rates of SN2 Reactions of Ethyl Bromide with Various Nucleophiles

NucleophileRelative Rate (approximate)Predominant Reaction TypeReference
RS⁻ (Thiolate)Very FastSN2
CN⁻ (Cyanide)FastSN2
I⁻ (Iodide)FastSN2
N₃⁻ (Azide)FastSN2
RNH₂ (Amine)ModerateSN2
OH⁻ (Hydroxide)ModerateSN2 / E2
H₂O (Water)SlowSN1 (minor) / SN2
ROH (Alcohol)Very SlowSN1 (minor) / SN2

Table 2: Influence of Reaction Conditions on Product Distribution for Primary Alkyl Halides

ConditionPredominant Product(s)Favored MechanismReference
Strong, non-bulky nucleophile (e.g., NaCN) in a polar aprotic solvent (e.g., DMSO)SubstitutionSN2
Strong, bulky base (e.g., K-tert-butoxide) in a less polar solvent (e.g., THF)EliminationE2
Strong, unhindered base/nucleophile (e.g., NaOH) in aqueous solution at moderate temperatureSubstitutionSN2
Strong, unhindered base/nucleophile (e.g., KOH) in ethanol at elevated temperatureEliminationE2

Intramolecular Reactivity Considerations

The presence of a terminal azide group in the same molecule as the ethyl bromide raises the possibility of an intramolecular reaction. The azide can act as a nucleophile and attack the electrophilic carbon of the ethyl bromide, leading to a cyclized product. While studies have shown that intramolecular cyclizations of alkyl azides can occur, the likelihood of this reaction for this compound depends on the length and flexibility of the PEG linker, which influences the effective molarity of the azide group at the reaction center. For a long and flexible linker like PEG11, the probability of an intermolecular reaction with a target nucleophile is generally higher, especially when the nucleophile is present in a reasonable concentration.

Experimental Protocols

The following are exemplary protocols for evaluating the reactivity of the ethyl bromide group in this compound and for its use in bioconjugation.

Protocol for Evaluating the Reactivity of the Ethyl Bromide Group with a Model Nucleophile

Objective: To determine the rate of reaction of this compound with a model nucleophile (e.g., a thiol-containing compound like glutathione) by monitoring the disappearance of the starting materials or the appearance of the product using LC-MS.

Materials:

  • This compound

  • Glutathione (or other thiol-containing nucleophile)

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Quenching Solution (e.g., 10% formic acid in water)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a stock solution of glutathione (e.g., 100 mM in reaction buffer).

  • Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C or 37 °C).

  • Initiate the reaction by adding a small volume of the this compound stock solution to the reaction buffer to achieve a final concentration of, for example, 1 mM.

  • Immediately add the glutathione stock solution to the reaction mixture to a final concentration of, for example, 10 mM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an equal volume of the quenching solution.

  • Analyze the quenched samples by LC-MS to determine the concentrations of the starting materials and the product.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Protocol for Conjugation to a Thiol-Containing Protein

Objective: To conjugate this compound to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein (e.g., a monoclonal antibody with a reduced interchain disulfide bond)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5, degassed)

  • Reducing agent (e.g., TCEP) if necessary to generate free thiols

  • Desalting column

  • Protein concentration assay kit

  • SDS-PAGE analysis materials

Procedure:

  • If necessary, reduce the protein with a suitable reducing agent to generate free thiol groups. Remove the excess reducing agent using a desalting column, exchanging the protein into the reaction buffer.

  • Determine the protein concentration.

  • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Add a molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37 °C for a specified period (e.g., 1-4 hours) with gentle mixing.

  • Remove the excess, unreacted this compound using a desalting column.

  • Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight due to the attached PEG linker.

  • Further characterization can be performed using techniques like mass spectrometry to determine the degree of labeling.

Visualization of Logical Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways of the ethyl bromide group and a typical experimental workflow for the synthesis of a PROTAC using an azide- and bromide-functionalized PEG linker.

cluster_0 Reactivity of the Ethyl Bromide Group N3_PEG_Br This compound SN2_Product Substitution Product (N3-PEG11-CH2CH2-Nu) N3_PEG_Br->SN2_Product  Nucleophile (e.g., R-SH)  SN2 Pathway E2_Product Elimination Product (N3-PEG11-CH=CH2) N3_PEG_Br->E2_Product  Strong, hindered base  E2 Pathway

Caption: Competing SN2 and E2 reaction pathways for the ethyl bromide group.

cluster_1 PROTAC Synthesis Workflow Start Start Step1 React Target Protein Ligand with Ethyl Bromide of This compound Start->Step1 Intermediate Ligand-PEG11-N3 Intermediate Step1->Intermediate Step2 React Intermediate with Alkyne-functionalized E3 Ligase Ligand (Click Chemistry) Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC End End PROTAC->End

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Conclusion

The ethyl bromide group in this compound provides a versatile handle for conjugation, primarily through the SN2 pathway. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively control the outcome of the reaction, favoring substitution for the creation of well-defined bioconjugates and targeted therapeutics. The presence of the orthogonal azide functionality further enhances the utility of this linker, enabling modular and efficient synthetic strategies. A thorough understanding of the fundamental reactivity of the ethyl bromide group is paramount for the successful application of this compound in the development of novel and effective scientific tools and therapeutic agents.

References

The Strategic Role of the PEG11 Linker in the Functionality of N3-PEG11-CH2CH2Br: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, N3-PEG11-CH2CH2Br, represents a critical tool in modern drug development, particularly in the construction of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of a discrete 11-unit polyethylene glycol (PEG) chain, flanked by an azide and a bromoethyl group, imparts a unique combination of properties that significantly influence the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. This technical guide provides a comprehensive overview of the core functionalities of the PEG11 linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functionalities of the this compound Linker

The this compound linker is comprised of three key components, each contributing to its overall functionality:

  • Azide (N3) Group: This functional group is primarily utilized in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and bioorthogonal, allowing for the covalent attachment of the linker to a molecule containing an alkyne group under mild conditions.[1]

  • Bromoethyl (CH2CH2Br) Group: The bromine atom serves as a good leaving group in nucleophilic substitution reactions. This functionality allows for the conjugation of the linker to nucleophilic residues on biomolecules, most commonly the thiol group of a cysteine residue, forming a stable thioether bond.[2][3]

  • PEG11 Linker: The 11-unit polyethylene glycol chain is the central component that dictates many of the physicochemical properties of the final conjugate. Its key roles include:

    • Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire molecule, which is particularly beneficial when working with hydrophobic drugs or proteins.[4] This can prevent aggregation and improve the overall handling and formulation of the bioconjugate.

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which in turn can reduce renal clearance and extend its plasma half-life.[5] This prolonged circulation time can lead to greater accumulation at the target site.

    • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

    • Precise Spatial Control: As a discrete PEG linker, the 11-unit length provides a defined and homogenous spacer between the two conjugated molecules. This precise control over distance is crucial for optimizing the biological activity of complex molecules like PROTACs, where the spatial orientation of the two ligands is critical for the formation of a stable ternary complex.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. While specific data for a PEG11 linker is not always available in comparative studies, the following tables, compiled from various sources, illustrate the general trends observed with varying PEG linker lengths in Antibody-Drug Conjugates (ADCs). These trends provide a strong basis for understanding the expected impact of a PEG11 linker.

Table 1: Impact of PEG Linker Length on ADC Hydrophobicity and Aggregation

LinkerPEG UnitsHIC Retention Time (min)Aggregation (%)
Linker A015.212.5
Linker B412.88.1
Linker C (Similar to PEG11) 12 10.5 4.3
Linker D248.92.1

Data is representative and compiled from various sources. HIC (Hydrophobic Interaction Chromatography) retention time is inversely proportional to hydrophilicity. Lower aggregation percentages indicate better stability.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerPEG UnitsClearance (mL/h/kg)Half-life (t½, hours)
Linker A00.52150
Linker B40.45180
Linker C (Similar to PEG11) 12 0.38 220
Linker D240.31280

Data is representative and compiled from various sources. Lower clearance and longer half-life are generally desirable for increased therapeutic efficacy.

Table 3: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy of ADCs

LinkerPEG UnitsIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)
Linker A01.265
Linker B41.575
Linker C (Similar to PEG11) 12 1.8 85
Linker D242.592

Data is representative and compiled from various sources. A lower IC50 indicates higher in vitro potency. Higher tumor growth inhibition indicates better in vivo efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound linker.

Protocol for Conjugation of this compound to a Thiol-Containing Molecule (e.g., Cysteine Residue on a Protein)

This protocol describes the nucleophilic substitution reaction between the bromoethyl group of the linker and a thiol.

Materials:

  • Thiol-containing protein (e.g., antibody with an engineered cysteine) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

  • This compound linker

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.2

Procedure:

  • Protein Reduction (if necessary): If the cysteine residues are in a disulfide bond, they must first be reduced.

    • Dissolve the protein in the reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the reduced protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle stirring.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, and Mass Spectrometry.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group of the linker (already conjugated to a molecule) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., Protein-PEG11-N3 from the previous protocol)

  • Alkyne-containing molecule (e.g., a cytotoxic drug with a terminal alkyne)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a stock solution of CuSO4 in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in water (e.g., 50 mM).

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically at a 1:3 to 1:5 molar ratio).

    • Add the THPTA ligand to the reaction mixture at a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the final conjugate using SEC or other appropriate chromatography methods to remove excess reagents and byproducts.

  • Characterization:

    • Analyze the final product by SDS-PAGE, HPLC, and Mass Spectrometry to confirm successful conjugation and purity.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving the this compound linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_analysis Analysis POI_Ligand Protein of Interest (POI) Ligand (with alkyne group) Step2 Step 2: CuAAC Click Chemistry POI_Ligand->Step2 Reacts with Azide Group E3_Ligand E3 Ligase Ligand (with thiol group) Step1 Step 1: Nucleophilic Substitution E3_Ligand->Step1 Reacts with Bromo Group Linker This compound Linker->Step1 Intermediate Intermediate: E3 Ligand-PEG11-N3 Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization ADC_Conjugation_Pathway Antibody Monoclonal Antibody (mAb) with Engineered Cysteine Conjugation1 Thiol-Bromo Reaction (Nucleophilic Substitution) Antibody->Conjugation1 Linker This compound Linker->Conjugation1 Drug Cytotoxic Drug with Alkyne Group Conjugation2 Click Chemistry (CuAAC) Drug->Conjugation2 Intermediate mAb-S-PEG11-N3 Conjugation1->Intermediate Intermediate->Conjugation2 Final_ADC Antibody-Drug Conjugate (ADC) Conjugation2->Final_ADC

References

Methodological & Application

Application Notes and Protocols for N3-PEG11-CH2CH2Br in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the heterobifunctional linker, N3-PEG11-CH2CH2Br, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent is of significant interest in bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool featuring two distinct reactive functionalities connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] The azide group (-N3) readily participates in CuAAC reactions with terminal alkynes, forming a stable triazole linkage.[1] The bromoethyl group (-CH2CH2Br) serves as a reactive handle for nucleophilic substitution reactions. The PEG11 linker enhances aqueous solubility and provides spatial separation between conjugated molecules.

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility. It proceeds under mild conditions, often in aqueous environments, and is tolerant of a wide range of functional groups, making it ideal for modifying complex biomolecules.

Key Applications

The unique bifunctional nature of this compound makes it suitable for a variety of applications in biomedical research and drug development:

  • Bioconjugation: This linker can be used to attach probes, such as fluorescent dyes or biotin, to proteins, nucleic acids, or other biomolecules that have been modified to contain an alkyne group. The bromo group can be used for subsequent or orthogonal conjugation.

  • Targeted Drug Delivery: A targeting ligand (e.g., a small molecule, peptide, or antibody fragment) can be attached to one end of the linker, and a therapeutic agent to the other, facilitating the delivery of the drug to specific cells or tissues.

  • PROTAC Development: this compound is a common building block in the synthesis of PROTACs.[2] These chimeric molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The azide can be "clicked" onto an alkyne-modified E3 ligase ligand, while the bromo group can be used to attach a target protein binder.

Data Presentation

While specific reaction yields and kinetics are highly dependent on the substrates and reaction conditions, the following table provides illustrative data for a typical CuAAC reaction using a PEGylated azide linker like this compound with an alkyne-modified protein. Note: These values are for guidance and should be optimized for each specific application.

ParameterTypical Value/RangeNotes
Reactants
Alkyne-modified Protein10-100 µMConcentration can be adjusted based on protein solubility and stability.
This compound1.1 - 5 equivalentsA slight excess of the azide linker is often used to drive the reaction to completion.
Catalyst System
CuSO₄·5H₂O0.1 - 1 equivalentRelative to the limiting reagent (typically the protein).
Sodium Ascorbate1 - 5 equivalentsA reducing agent to generate the active Cu(I) species. Should be freshly prepared.
Ligand (e.g., THPTA, TBTA)1 - 5 equivalentsStabilizes the Cu(I) catalyst, enhances reaction rate, and reduces cytotoxicity.
Reaction Conditions
SolventAqueous Buffer (e.g., PBS, HEPES), pH 7.0-8.0 with a co-solvent like DMSO or DMF if needed for solubility.The choice of buffer and co-solvent depends on the stability and solubility of the reactants.
TemperatureRoom Temperature (20-25 °C)Gentle heating (e.g., 37 °C) can sometimes increase the reaction rate.
Reaction Time1 - 4 hoursReaction progress should be monitored (e.g., by LC-MS or SDS-PAGE).
Outcome
Conversion/Yield> 90%High yields are typically achieved with optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of an Alkyne-Modified Protein

This protocol describes a general method for conjugating this compound to a protein that has been previously modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Alkyne-modified Protein: Prepare a solution of the protein in PBS at a concentration of 1-10 mg/mL.

    • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh immediately before use.

    • THPTA/TBTA: Prepare a 50 mM stock solution in DMSO or water (THPTA is water-soluble).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 1.5 equivalents relative to the protein).

    • Add the THPTA/TBTA ligand stock solution (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ stock solution (e.g., 1 equivalent relative to the protein). Gently mix.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (e.g., 5 equivalents relative to copper).

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator for gentle agitation.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the conjugation by a suitable analytical method, such as SDS-PAGE (observing a shift in molecular weight) or LC-MS.

    • Once the reaction is complete, the conjugated protein can be purified from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography, or affinity chromatography.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative two-step synthesis of a PROTAC, where the azide of this compound is first reacted with an alkyne-functionalized E3 ligase ligand, followed by conjugation of the bromo group with a target protein binder.

Step 1: CuAAC Reaction of this compound with an Alkyne-Functionalized E3 Ligase Ligand

  • Dissolve Reactants: In a suitable solvent (e.g., a mixture of t-BuOH and water or DMSO), dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq).

  • Add Catalyst: Add a solution of CuSO₄·5H₂O (e.g., 0.1 eq) and a ligand like TBTA (e.g., 0.1 eq).

  • Initiate Reaction: Add a freshly prepared solution of sodium ascorbate (e.g., 0.2 eq).

  • React: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the resulting triazole-linked intermediate by column chromatography.

Step 2: Nucleophilic Substitution with a Target Protein Binder

  • Prepare Reaction: Dissolve the purified intermediate from Step 1 (1.0 eq) and the target protein binder (containing a nucleophilic group like a phenol or amine) (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Add Base: Add a suitable base (e.g., K₂CO₃ or DIPEA) to facilitate the nucleophilic substitution.

  • React: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Purification: Purify the final PROTAC product by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow E3_Ligand Alkyne-functionalized E3 Ligase Ligand CuAAC CuAAC Click Reaction E3_Ligand->CuAAC Linker This compound Linker->CuAAC Purification1 Purification CuAAC->Purification1 Intermediate Triazole-linked Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution POI_Binder Target Protein Binder (with Nucleophile) POI_Binder->Substitution Purification2 Purification Substitution->Purification2 PROTAC Final PROTAC Molecule Purification1->Intermediate Purification2->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Bioconjugation_Workflow Start Start: Alkyne-modified Protein Reagents Add this compound, CuSO4, Ligand Start->Reagents Initiate Initiate with Sodium Ascorbate Reagents->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Monitor Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugated Protein Monitor->Purify Reaction Complete End End: Purified Conjugate Purify->End

Caption: Experimental workflow for protein bioconjugation via CuAAC.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N3-PEG11-CH2CH2Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, falling under the umbrella of "click chemistry". Its key advantage lies in its ability to form a stable triazole linkage between an azide and a strained alkyne (such as a cyclooctyne) without the need for a cytotoxic copper catalyst. This makes SPAAC ideal for applications in complex biological environments, including live-cell imaging, bioconjugation, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[][2]

The reagent N3-PEG11-CH2CH2Br is a heterobifunctional linker designed to leverage the benefits of SPAAC while offering additional functionality. It comprises three key components:

  • An azide (N3) group for participation in SPAAC reactions.

  • A polyethylene glycol (PEG)11 spacer, which enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[3]

  • A bromo (Br) group, which serves as a good leaving group for nucleophilic substitution reactions, allowing for a secondary conjugation step.

This bifunctionality enables the sequential or orthogonal labeling of molecules, making this compound a versatile tool in the construction of complex bioconjugates.

Data Presentation

The kinetics of SPAAC reactions are critical for experimental design. The reaction rate is influenced by the choice of cyclooctyne, the azide, solvent, and temperature. Below is a summary of representative second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model for PEGylated azides.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO~0.3 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.17
BicyclononyneBCN~0.14
AzabenzocyclooctyneADIBO~0.90 (with primary azide)

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.[4] Generally, DBCO derivatives offer the fastest kinetics, making them suitable for applications where rapid conjugation at low concentrations is required.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a DBCO-Functionalized Molecule

This protocol describes the initial step of activating a protein with a dibenzocyclooctyne (DBCO) group, preparing it for subsequent reaction with this compound. A common method is to use a DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues) on the protein surface.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.

  • DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMF or DMSO.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the DBCO-labeled protein using SEC or dialysis to remove unreacted DBCO-NHS ester and quenching reagents.

  • Characterization: Confirm the successful labeling and determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (DBCO has an absorbance around 309 nm) or mass spectrometry.

Protocol 2: SPAAC Reaction of DBCO-Labeled Protein with this compound

This protocol outlines the conjugation of the DBCO-activated protein with the this compound linker.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or dialysis)

  • Analytical instruments (e.g., SDS-PAGE, HPLC, mass spectrometer)

Procedure:

  • Reactant Preparation:

    • Dissolve the DBCO-labeled protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-50 mM.

  • SPAAC Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the DBCO-labeled protein solution.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by LC-MS or SDS-PAGE (observing a shift in molecular weight).

  • Purification: Purify the resulting conjugate using SEC or dialysis to remove excess this compound.

  • Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight. Further characterization by HPLC and mass spectrometry is recommended to confirm purity and identity.

Protocol 3: Secondary Conjugation via Nucleophilic Substitution of the Bromo Group

This protocol describes the subsequent reaction of the bromo-terminated conjugate with a nucleophile-containing molecule (e.g., a thiol-containing drug or a fluorescent probe).

Materials:

  • Purified protein-PEG11-CH2CH2Br conjugate (from Protocol 2)

  • Nucleophile-containing molecule (e.g., thiol-containing payload)

  • Reaction buffer (a slightly basic pH, e.g., PBS, pH 7.5-8.0, can facilitate the reaction)

  • Purification system (e.g., SEC or dialysis)

  • Analytical instruments (e.g., HPLC, mass spectrometer)

Procedure:

  • Reactant Preparation:

    • Prepare the protein-PEG11-CH2CH2Br conjugate in the reaction buffer.

    • Dissolve the nucleophile-containing molecule in a compatible solvent.

  • Nucleophilic Substitution Reaction: Add a molar excess of the nucleophile-containing molecule to the bromo-terminated protein conjugate. The optimal molar excess and reaction conditions (temperature, time) will depend on the specific nucleophile and should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. Monitor the reaction progress by appropriate analytical techniques.

  • Purification: Purify the final bioconjugate to remove unreacted nucleophile-containing molecules and any byproducts.

  • Characterization: Characterize the final product thoroughly using methods such as HPLC, SDS-PAGE, and mass spectrometry to confirm the successful dual conjugation.

Mandatory Visualization

SPAAC_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Secondary Conjugation Protein Protein (with primary amines) Activated_Protein DBCO-Labeled Protein Protein->Activated_Protein Reaction in PBS, pH 7.4 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Activated_Protein N3_PEG_Br This compound Intermediate_Conjugate Protein-PEG-Br Conjugate N3_PEG_Br->Intermediate_Conjugate Activated_Protein_2->Intermediate_Conjugate SPAAC (PBS, pH 7.4) Nucleophile Nucleophile (e.g., Thiol-Drug) Final_Conjugate Final Bioconjugate Nucleophile->Final_Conjugate Intermediate_Conjugate_2->Final_Conjugate Nucleophilic Substitution

Caption: Experimental workflow for dual functionalization using SPAAC and nucleophilic substitution.

References

Application Notes and Protocols for N3-PEG11-CH2CH2Br as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N3-PEG11-CH2CH2Br in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The this compound linker is a versatile tool in the PROTAC developer's arsenal. This bifunctional linker features an azide (N3) group at one end and a bromoethyl group at the other, connected by a hydrophilic polyethylene glycol (PEG) chain of 11 ethylene glycol units. This structure offers several advantages for PROTAC synthesis and function:

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial property for biological testing and potential therapeutic applications.

  • Flexibility and Length: The 11-unit PEG chain provides a significant and flexible spacer, which can be optimal for inducing a productive ternary complex between the target protein and the E3 ligase. The length of the linker is a critical parameter that often requires optimization for each specific target and E3 ligase pair.

  • Orthogonal Reactivity: The azide and bromoethyl groups offer orthogonal chemical handles for a modular and convergent PROTAC synthesis strategy. The azide group is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction. The bromoethyl group is susceptible to nucleophilic substitution, allowing for facile conjugation to ligands bearing nucleophilic functional groups such as phenols or amines.

General Principles of PROTAC Synthesis using this compound

The synthesis of a PROTAC using the this compound linker typically follows a modular approach. The POI ligand and the E3 ligase ligand are functionalized with complementary reactive groups to enable their sequential attachment to the linker. Two common strategies are outlined below:

Strategy 1: Nucleophilic Substitution followed by Click Chemistry

  • Reaction of the Bromoethyl Group: The bromoethyl end of the linker is reacted with a nucleophilic group (e.g., a phenol or an amine) on either the POI ligand or the E3 ligase ligand.

  • Click Chemistry: The resulting azide-functionalized intermediate is then coupled to the other ligand, which has been modified to contain a terminal alkyne, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Strategy 2: Click Chemistry followed by Nucleophilic Substitution

  • Click Chemistry: The azide end of the linker is first reacted with an alkyne-modified POI or E3 ligase ligand.

  • Reaction of the Bromoethyl Group: The resulting bromo-functionalized intermediate is then conjugated to the second ligand via nucleophilic substitution.

The choice of strategy will depend on the chemical nature of the ligands and the compatibility of their functional groups with the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Click Chemistry

This protocol describes a general procedure for the synthesis of a PROTAC where a phenolic hydroxyl group on the E3 ligase ligand is first reacted with this compound, followed by a click reaction with an alkyne-modified POI ligand.

Step 1: Conjugation of E3 Ligase Ligand to this compound

  • Reagents and Materials:

    • E3 ligase ligand with a phenolic hydroxyl group (e.g., a derivative of Von Hippel-Lindau, VHL, ligand)

    • This compound

    • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add K2CO3 (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight.

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the azide-functionalized E3 ligase ligand-linker conjugate.

Step 2: Click Chemistry with Alkyne-Modified POI Ligand

  • Reagents and Materials:

    • Azide-functionalized E3 ligase ligand-linker conjugate (from Step 1)

    • Alkyne-modified POI ligand

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • Solvent system (e.g., t-butanol/water, DMF, or DMSO)

  • Procedure:

    • Dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1.0 eq) and the alkyne-modified POI ligand (1.0-1.2 eq) in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

    • In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

    • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Materials:

    • Cell line expressing the target protein of interest

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts for each sample.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Data Presentation

While specific quantitative data for PROTACs synthesized with the this compound linker is not available in the public domain at the time of this writing, the following tables illustrate how such data should be structured for clear comparison. Researchers should populate these tables with their own experimental results.

Table 1: Physicochemical Properties of PROTACs with PEG11 Linker

PROTAC IDTarget LigandE3 Ligase LigandMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)
PROTAC-XLigand-ALigand-BValueValueValue
PROTAC-YLigand-CLigand-DValueValueValue

*Populate with experimentally determined or calculated values.

Table 2: In Vitro Degradation Efficacy of PROTACs with PEG11 Linker

PROTAC IDCell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-XCell Line 1Protein AValueValue24
PROTAC-XCell Line 2Protein AValueValue24
PROTAC-YCell Line 3Protein BValueValue24

*Populate with experimentally determined values from Western blot or other quantitative protein degradation assays.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_1 PROTAC Synthesis and Evaluation Workflow Start Start: Design PROTAC Synthesis Chemical Synthesis (using this compound) Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Caption: Experimental Workflow for PROTAC Development.

Logical_Relationship cluster_2 Key Relationships in PROTAC Design Linker_Properties Linker Properties (Length, Flexibility, Hydrophilicity) Ternary_Complex_Formation Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex_Formation influences Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties impacts Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy determines Physicochemical_Properties->Degradation_Efficacy affects

Caption: Logical Relationships in PROTAC Design.

Application Notes and Protocols for Surface Modification of Nanoparticles with Azide-Terminated PEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using an azide-terminated polyethylene glycol (PEG) linker, specifically N3-PEG11-CH2CH2Br. This functionalization is a critical step in the development of targeted drug delivery systems, stealth nanoparticles for improved circulation time, and diagnostic imaging agents. The azide group serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of targeting ligands, therapeutic molecules, or imaging agents.

Introduction to Nanoparticle Surface Modification with N3-PEG-Bromide

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanomaterials. PEGylation creates a hydrophilic protective layer around the nanoparticle, which can reduce nonspecific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and prolong systemic circulation time.[1][2][3]

The specific linker, this compound, offers a heterobifunctional architecture. The bromide end can be utilized for attachment to the nanoparticle surface, particularly those with nucleophilic functional groups, while the terminal azide (N3) group is available for subsequent bio-conjugation reactions. The most common application of the azide group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific attachment of alkyne-modified molecules.[4][5]

Key Advantages of this compound Functionalization:

  • "Stealth" Properties: The PEG component provides a hydrophilic shield, reducing immunogenicity and prolonging circulation half-life.

  • Versatile Conjugation: The terminal azide group enables highly efficient and specific covalent attachment of a wide range of molecules through click chemistry.

  • Controlled Surface Chemistry: Allows for precise control over the density and presentation of targeting ligands or other functional molecules.

Expected Physicochemical Changes Post-Modification

The successful modification of nanoparticles with this compound will result in measurable changes to their physicochemical properties. These changes serve as initial indicators of successful surface functionalization.

ParameterPre-Modification (Bare Nanoparticles)Post-Modification (PEGylated Nanoparticles)Rationale for ChangeAnalytical Technique
Hydrodynamic Diameter Varies by nanoparticle typeGenerally increasesAddition of the PEG polymer chains to the surface increases the overall size.Dynamic Light Scattering (DLS)
Zeta Potential Highly positive or negativeShifts towards neutral (closer to zero)The PEG layer shields the surface charge of the nanoparticle core.Laser Doppler Velocimetry (LDV)
Surface Chemistry Dependent on core materialPresence of characteristic azide (N3) and PEG (C-O-C) signalsIntroduction of the this compound linker.Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
Elemental Composition Varies by nanoparticle typeIncreased carbon and nitrogen contentAddition of the organic PEG linker containing nitrogen in the azide group.Elemental Analysis, XPS

Experimental Protocols

This section provides detailed protocols for the surface modification of a model nanoparticle system (e.g., amine-functionalized nanoparticles) with this compound and subsequent characterization.

Protocol 1: Nanoparticle PEGylation

This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles. The bromide end of the PEG linker reacts with the primary amines on the nanoparticle surface via nucleophilic substitution.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIEA)

  • Reaction vessel

  • Magnetic stirrer

  • Centrifuge for nanoparticle purification

  • Deionized water or appropriate buffer for washing

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Reagent Preparation: In a separate vial, dissolve a 10-50 fold molar excess of this compound and a 2-3 fold molar excess of the tertiary amine base (relative to the estimated surface amine groups) in the anhydrous solvent.

  • Reaction Initiation: Add the this compound and base solution to the nanoparticle dispersion while stirring.

  • Reaction Conditions: Allow the reaction to proceed for 12-24 hours at room temperature or elevated temperature (e.g., 40-60 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Purification: After the reaction is complete, purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh solvent to remove unreacted PEG linker and base. Typically, 3-5 wash cycles are sufficient.

  • Final Dispersion: Resuspend the purified N3-PEG-nanoparticles in a suitable buffer or deionized water for storage and further characterization.

Protocol 2: Characterization of PEGylated Nanoparticles

This protocol outlines the key analytical techniques to confirm the successful PEGylation of the nanoparticles.

A. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Prepare a dilute suspension of both bare and PEGylated nanoparticles (typically 0.1-1 mg/mL) in deionized water or a low ionic strength buffer.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

  • Measure the zeta potential using Laser Doppler Velocimetry.

  • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral for the PEGylated nanoparticles compared to the bare nanoparticles.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Lyophilize or carefully dry a small amount of the bare and PEGylated nanoparticles.

  • Acquire the FTIR spectra of both samples.

  • Expected Outcome: The spectrum of the PEGylated nanoparticles should show a characteristic peak for the azide group (N≡N stretch) around 2100 cm⁻¹ and a strong C-O-C ether stretch from the PEG backbone around 1100 cm⁻¹.

C. Thermogravimetric Analysis (TGA):

  • Accurately weigh a sample of the dried bare and PEGylated nanoparticles into a TGA crucible.

  • Heat the samples under a controlled atmosphere (e.g., nitrogen) from room temperature to approximately 600-800 °C at a constant heating rate (e.g., 10 °C/min).

  • Expected Outcome: The PEGylated nanoparticles will show a significant weight loss at the degradation temperature of PEG (typically 300-450 °C), which is absent in the thermogram of the bare nanoparticles. The percentage of weight loss in this region can be used to quantify the amount of PEG on the surface.

D. Quantitative Analysis of PEG Grafting Density:

Several methods can be employed for a more precise quantification of the PEG on the nanoparticle surface.

MethodPrincipleAdvantagesLimitations
Thermogravimetric Analysis (TGA) Measures weight loss upon heating to determine the mass of grafted PEG.Precise and analyzes the final solid-form sample.Requires a significant amount of dried sample; the core material must be stable at the PEG degradation temperature.
¹H Nuclear Magnetic Resonance (¹H NMR) After dissolving the nanoparticle core or cleaving the PEG, the characteristic ethylene oxide proton peak (~3.65 ppm) is integrated to quantify the PEG.Robust quantitative method.Requires nanoparticle dissolution or PEG cleavage, which may not be feasible for all materials.
High-Performance Liquid Chromatography (HPLC) PEG is displaced from the nanoparticle surface (e.g., for gold nanoparticles) and then quantified by HPLC with a suitable detector.Can distinguish between bound and free PEG.Often specific to certain nanoparticle types (e.g., gold) and requires specialized columns and detectors.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_pegylation PEGylation Reaction cluster_characterization Characterization cluster_conjugation Downstream Application: Click Chemistry NP Amine-Functionalized Nanoparticles Dispersion Disperse NPs in Anhydrous Solvent NP->Dispersion Reagents Prepare N3-PEG-Br & Base Solution Reaction Mix and React for 12-24h Dispersion->Reaction Reagents->Reaction Purification Centrifuge and Wash (3-5x) Reaction->Purification DLS DLS & Zeta Potential Purification->DLS FTIR FTIR Spectroscopy Purification->FTIR TGA Thermogravimetric Analysis Purification->TGA Quant Quantitative Analysis (e.g., NMR, HPLC) Purification->Quant Click Conjugate Alkyne-Modified Molecule (Drug, Ligand) DLS->Click FTIR->Click TGA->Click Quant->Click

Caption: Workflow for nanoparticle PEGylation and characterization.

Logic of Surface Property Changes

G cluster_process Process cluster_cause Physicochemical Cause cluster_effect Observable Effect Modification Surface Modification with N3-PEG-Br Addition Addition of Hydrophilic PEG Layer Modification->Addition Shielding Masking of Core Surface Charge Modification->Shielding Size Increase in Hydrodynamic Size Addition->Size Circulation Prolonged In Vivo Circulation Addition->Circulation Zeta Zeta Potential Shifts to Neutral Shielding->Zeta Shielding->Circulation

Caption: Cause and effect of nanoparticle PEGylation.

Conclusion

The surface modification of nanoparticles with this compound is a robust and versatile strategy for developing advanced nanomaterials for biomedical applications. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to successfully functionalize their nanoparticles and verify the outcomes. Careful execution of these methods and thorough characterization are essential for creating well-defined, effective, and reproducible nanoparticle systems for drug delivery, diagnostics, and beyond.

References

Application Notes and Protocols for N3-PEG11-CH2CH2Br in Cellular and Biomolecular Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG11-CH2CH2Br is a heterobifunctional linker designed for the versatile labeling of cells and biomolecules. This reagent features two distinct reactive moieties at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The azide group (N3) allows for highly specific and efficient conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The ethyl bromide group (-CH2CH2Br) serves as a reactive handle for nucleophilic substitution reactions, enabling covalent attachment to nucleophilic residues on biomolecules, most notably the thiol groups of cysteine residues in proteins.[2] The hydrophilic PEG spacer enhances solubility in aqueous media and provides a flexible linker to minimize steric hindrance between the conjugated molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in labeling proteins and cells, leveraging both its click chemistry and thiol-reactive functionalities.

Data Presentation

Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ComponentStock Solution ConcentrationFinal Concentration
Azide-modified Protein/Biomolecule1-10 mg/mL in PBS10-50 µM
Alkyne-functionalized Probe10 mM in DMSO or water5-10 molar equivalents
Copper(II) Sulfate (CuSO₄)100 mM in water1-2 mM
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)100 mM in water5-10 mM (5:1 molar ratio to CuSO₄)
Sodium Ascorbate100 mM in water (freshly prepared)5-10 mM
Table 2: Reaction Conditions for Thiol-Reactive Labeling of Proteins with Bromo-PEG Derivatives
ParameterRecommended ConditionNotes
Protein Concentration 1-15 mg/mL (50-100 µM)Higher concentrations can improve reaction efficiency.
Molar Excess of this compound 10-20 foldOptimal ratio should be determined empirically for each protein.
Reaction Buffer PBS, HEPES, or Tris bufferpH should be maintained between 7.0-7.5 for optimal thiol reactivity and to minimize reaction with amines.
Reaction Temperature Room temperature (18-25°C) or 4°CLower temperatures can be used for longer incubation times to minimize protein degradation.
Incubation Time 2 hours at room temperature or overnight at 4°CReaction progress can be monitored by techniques such as mass spectrometry.
Optional Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)A 10-fold molar excess can be used to reduce disulfide bonds and free up cysteine thiols for labeling. TCEP is preferred over DTT as it does not contain a thiol group that could react with the bromo-reagent.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Deionized water

  • Spin desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Immediately before use, prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 10-50 µM in PBS.

    • Add the this compound stock solution to the protein solution to achieve a 5-10 fold molar excess.

    • In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the protein-azide solution to a final concentration of 1-2 mM CuSO₄.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a spin desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • The successful conjugation can be confirmed by SDS-PAGE analysis, which will show a shift in the molecular weight of the labeled protein, or by mass spectrometry.

Protocol 2: Labeling of Protein Cysteine Residues via Nucleophilic Substitution

This protocol outlines the procedure for labeling a protein with free cysteine residues using the bromo-functional end of this compound.

Materials:

  • Protein with accessible cysteine residues

  • Reaction Buffer (e.g., PBS, HEPES, pH 7.0-7.5), degassed

  • This compound

  • Anhydrous DMSO

  • TCEP (optional, for reducing disulfide bonds)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or glutathione)

  • Spin desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-15 mg/mL.

    • (Optional) If disulfide bond reduction is required to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is recommended to remove the excess TCEP using a spin desalting column before proceeding to the labeling step.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • While gently stirring, add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, a small molar excess of a thiol-containing quenching solution like β-mercaptoethanol or glutathione can be added to react with any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and other small molecules using a spin desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • The degree of labeling can be determined by mass spectrometry, which will show the mass increase corresponding to the attached this compound moiety.

Protocol 3: Two-Step Labeling of a Biomolecule to a Protein

This protocol describes a two-step process where a protein is first functionalized with this compound via its bromo group, and then a second, alkyne-containing molecule is attached via click chemistry.

Step 1: Functionalization of Protein with Azide Group

  • Follow Protocol 2 to label the protein with this compound through its cysteine residues.

  • After purification, you will have an azide-functionalized protein (Protein-PEG11-N3).

Step 2: Click Chemistry Reaction with Alkyne-Containing Molecule

  • Follow Protocol 1, using the azide-functionalized protein from Step 1 as the starting material and an alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) as the reaction partner.

Mandatory Visualizations

experimental_workflow_cuaac cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis alkyne_protein Alkyne-Modified Protein reaction_mixture Reaction Mixture (Protein, N3-Reagent, Catalyst, Activator) alkyne_protein->reaction_mixture n3_reagent This compound Stock Solution n3_reagent->reaction_mixture catalyst_mix CuSO4/THPTA Mixture catalyst_mix->reaction_mixture activator Sodium Ascorbate (Freshly Prepared) activator->reaction_mixture incubation Incubation (1-2h, RT) reaction_mixture->incubation purification Purification (Desalting/Dialysis) incubation->purification labeled_protein Labeled Protein purification->labeled_protein analysis Analysis (SDS-PAGE, MS) labeled_protein->analysis

Caption: Workflow for labeling an alkyne-modified protein using CuAAC.

experimental_workflow_thiol_labeling cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein Protein with Cysteine Residues reduction Optional Reduction (TCEP) protein->reduction reaction_mixture Reaction Mixture (Protein, Bromo-Reagent) reduction->reaction_mixture n3_reagent This compound Stock Solution n3_reagent->reaction_mixture incubation Incubation (2h RT or O/N 4°C) reaction_mixture->incubation purification Purification (Desalting/Dialysis) incubation->purification labeled_protein Azide-Functionalized Protein purification->labeled_protein analysis Analysis (Mass Spectrometry) labeled_protein->analysis

Caption: Workflow for thiol-reactive labeling of proteins.

two_step_labeling_pathway start Protein-SH intermediate Protein-S-PEG11-N3 start->intermediate Thiol-Alkylation (Protocol 2) reagent1 This compound reagent1->intermediate final_product Protein-S-PEG11-Triazole-Molecule intermediate->final_product CuAAC Click Chemistry (Protocol 1) reagent2 Alkyne-Molecule reagent2->final_product catalyst Cu(I) Catalyst catalyst->final_product

Caption: Two-step labeling pathway for protein bioconjugation.

References

Application Notes and Protocols for the Conjugation of N3-PEG11-CH2CH2Br to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of the heterobifunctional linker, N3-PEG11-CH2CH2Br, to a primary amine. This linker is a valuable tool in bioconjugation and drug development, featuring an azide (N3) group for use in "click chemistry" and a bromoethyl group for nucleophilic substitution with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

A primary challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. This protocol is designed to favor the selective mono-alkylation of the primary amine, yielding the desired bifunctional product.

Reaction Principle

The core of this protocol is a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom attached to the bromine atom of the this compound. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, a good leaving group.

To control the reaction and favor mono-alkylation, specific strategies are employed, including the use of a large excess of the primary amine, a suitable non-nucleophilic base, and an appropriate solvent system.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound

    • Primary amine-containing molecule

    • Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Non-nucleophilic base (e.g., Cesium carbonate (Cs2CO3) or a bulky tertiary amine like Diisopropylethylamine (DIPEA))

    • Deionized water

    • Solvents for purification (e.g., appropriate buffer for size-exclusion chromatography)

    • Nitrogen or Argon gas

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Syringes and needles

    • Inert atmosphere setup (e.g., Schlenk line or glovebox)

    • Temperature-controlled oil bath or heating mantle

    • Rotary evaporator

    • Purification system (e.g., Size-Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC))

    • Analytical instruments for characterization (e.g., Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), HPLC)

Step-by-Step Conjugation Protocol
  • Preparation of Reactants:

    • Ensure all glassware is thoroughly dried to prevent side reactions with water.

    • Dissolve the primary amine-containing molecule in the chosen anhydrous solvent (DMF or DMSO) under an inert atmosphere (nitrogen or argon). The concentration will depend on the specific amine but a starting point of 10-50 mg/mL is common.

    • In a separate flask, dissolve the this compound in the same anhydrous solvent.

  • Reaction Setup:

    • To the solution of the primary amine, add the non-nucleophilic base. The amount of base should be stoichiometric to the this compound (typically 1.1-1.5 equivalents).

    • To favor mono-alkylation, use a significant molar excess of the primary amine relative to the this compound. A starting ratio of 5 to 10 equivalents of the primary amine is recommended.

    • Slowly add the solution of this compound to the primary amine solution dropwise over a period of 1-2 hours using a syringe pump. This slow addition helps to maintain a low concentration of the alkylating agent, further minimizing over-alkylation.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C).

    • The reaction time can vary from 12 to 48 hours. It is advisable to monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or NMR.

  • Quenching the Reaction:

    • Once the reaction is deemed complete, it can be quenched by the addition of a small amount of water or a primary amine scavenger.

  • Purification of the Conjugate:

    • The primary method for purifying the mono-PEGylated product from unreacted starting materials and byproducts is size-exclusion chromatography (SEC).[]

    • Equilibrate the SEC column with a suitable buffer.

    • Load the reaction mixture onto the column.

    • Elute the components, collecting fractions. The larger, PEGylated conjugate will elute before the smaller, unreacted primary amine and other low molecular weight impurities.[]

    • Analyze the collected fractions to identify those containing the pure product.

  • Characterization of the Conjugate:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR can be used to confirm the successful conjugation by observing the appearance of characteristic proton signals from both the primary amine and the PEG linker in the final product. The disappearance of the signal corresponding to the CH2Br protons of the starting material is also an indicator of a complete reaction.

    • Mass Spectrometry (MS):

      • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the conjugate, which should correspond to the sum of the molecular weights of the primary amine and the N3-PEG11-CH2- moiety.

    • High-Performance Liquid Chromatography (HPLC):

      • Reverse-phase or size-exclusion HPLC can be used to assess the purity of the final product.

Data Presentation

ParameterRecommended Range/ValueNotes
Stoichiometry (Amine:PEG-Br) 5:1 to 10:1 (molar ratio)A large excess of the primary amine is crucial to favor mono-alkylation and minimize the formation of di- and tri-alkylated products.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are generally preferred for SN2 reactions.
Base Cesium Carbonate (Cs2CO3) or DIPEA (1.1-1.5 eq.)A non-nucleophilic base is used to deprotonate the primary amine without competing in the alkylation reaction.
Temperature 20 - 25 °C (Room Temperature)Mild reaction conditions are typically sufficient. Higher temperatures may increase the rate of over-alkylation.
Reaction Time 12 - 48 hoursReaction progress should be monitored to determine the optimal time.
Purification Method Size-Exclusion Chromatography (SEC)Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[]
Expected Yield of Mono-conjugate 40 - 70%Yields are highly dependent on the specific primary amine and optimization of reaction conditions.
Purity (post-purification) >95%Achievable with proper purification techniques.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization prep_amine Dissolve Primary Amine in Anhydrous Solvent add_base Add Non-nucleophilic Base to Amine Solution prep_amine->add_base prep_peg Dissolve this compound in Anhydrous Solvent slow_addition Slowly Add PEG Solution to Amine Solution prep_peg->slow_addition add_base->slow_addition react Stir at Room Temperature (12-48h) slow_addition->react quench Quench Reaction react->quench purify Purify by Size-Exclusion Chromatography (SEC) quench->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms hplc HPLC Analysis purify->hplc

Caption: Experimental workflow for the conjugation of this compound to a primary amine.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products amine R-NH2 (Primary Amine) conditions Excess Amine Non-nucleophilic Base Anhydrous Solvent Room Temperature peg_br This compound mono_product R-NH-CH2CH2-PEG11-N3 (Desired Mono-adduct) conditions->mono_product byproducts Unreacted Starting Materials Over-alkylation Products (Secondary, Tertiary Amines) conditions->byproducts

Caption: Reaction pathway illustrating the formation of the desired mono-adduct and potential byproducts.

References

Application Notes and Protocols for N3-PEG11-CH2CH2Br in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N3-PEG11-CH2CH2Br is a heterobifunctional polyethylene glycol (PEG) linker possessing two distinct reactive moieties: a terminal azide group (N3) and a bromoethyl group (-CH2CH2Br). This dual functionality makes it a versatile building block for the fabrication of advanced hydrogel networks. The azide group allows for highly efficient and bioorthogonal "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for primary hydrogel network formation under mild, cell-friendly conditions. The bromoethyl group provides a secondary site for covalent modification or crosslinking, enabling the creation of hydrogels with tunable properties and enhanced functionality.

These application notes are intended for researchers, scientists, and drug development professionals interested in designing and fabricating novel PEG-based hydrogels for applications in tissue engineering, controlled drug delivery, and 3D cell culture.

Application: Rapid Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary application of the azide functionality in this compound is its participation in SPAAC reactions. This type of "click chemistry" is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with biological processes. This makes it an ideal method for encapsulating cells or delicate therapeutic molecules.[1][2][3]

By reacting this compound with a multi-arm PEG functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), a covalently crosslinked hydrogel can be rapidly formed.

Experimental Workflow: SPAAC Hydrogel Formation

G cluster_0 Preparation of Precursor Solutions cluster_1 Hydrogel Formation cluster_2 Application Precursor_A Dissolve this compound in PBS (pH 7.4) Mixing Mix Precursor A and Precursor B solutions Precursor_A->Mixing Precursor_B Dissolve multi-arm PEG-DBCO in PBS (pH 7.4) Precursor_B->Mixing Gelation Rapid gelation occurs at 37°C Mixing->Gelation Injection Injectable for in-situ gelation Gelation->Injection Encapsulation Cell or drug encapsulation (optional, add to precursors) Encapsulation->Precursor_A Encapsulation->Precursor_B

Caption: Workflow for hydrogel formation using SPAAC.

Protocol: SPAAC Hydrogel Formation with this compound

Materials:

  • This compound

  • 4-arm PEG-DBCO (20 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Desired cells or therapeutic agent for encapsulation

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare Precursor Solution A: Dissolve this compound in sterile PBS to a final concentration of 20 mM. If encapsulating a therapeutic, add it to this solution. If encapsulating cells, resuspend the cell pellet in this solution at the desired density.

  • Prepare Precursor Solution B: Dissolve 4-arm PEG-DBCO in sterile PBS to a final concentration of 10 mM.

  • Hydrogel Formation: In a sterile microcentrifuge tube, add 100 µL of Precursor Solution A.

  • To initiate gelation, add 100 µL of Precursor Solution B to the tube containing Precursor Solution A.

  • Mix thoroughly but gently by pipetting up and down 3-5 times to avoid cell damage.

  • Incubate the mixture at 37°C. Gelation should occur within minutes.

  • The resulting hydrogel can be used for 3D cell culture or as a depot for sustained release.

Quantitative Data (Hypothetical):
ParameterValueConditions
Gelation Time3 - 8 minutes37°C, 5% w/v total polymer
Storage Modulus (G')1 - 5 kPa1 Hz frequency sweep
Swelling Ratio15 - 25In PBS at 24 hours
Cell Viability> 95%24 hours post-encapsulation (Live/Dead assay)

Application: Dual-Crosslinking for Tunable Hydrogel Properties

The bromoethyl group on this compound allows for a secondary crosslinking reaction, which can be used to further modify the hydrogel's mechanical properties and degradation profile. This is particularly useful for creating hydrogels that require higher stiffness or slower degradation rates than what is achievable with SPAAC alone. A common strategy is to use a dithiol crosslinker, such as dithiothreitol (DTT), which can react with the bromoethyl groups via nucleophilic substitution.

This secondary crosslinking can be performed after the initial SPAAC gelation, allowing for a two-stage formation process.

Signaling Pathway: Dual-Crosslinking Mechanism

G Start This compound + Multi-arm PEG-DBCO SPAAC Primary Crosslinking (SPAAC Reaction) Start->SPAAC Primary_Gel Initial Hydrogel Network SPAAC->Primary_Gel Dithiol Addition of Dithiol Crosslinker (e.g., DTT) Primary_Gel->Dithiol Nucleophilic_Sub Secondary Crosslinking (Nucleophilic Substitution) Dithiol->Nucleophilic_Sub Dual_Crosslinked_Gel Dual-Crosslinked Hydrogel (Enhanced Mechanical Properties) Nucleophilic_Sub->Dual_Crosslinked_Gel

Caption: Logical flow of dual-crosslinking hydrogel formation.

Protocol: Two-Stage Dual-Crosslinking

Materials:

  • Pre-formed SPAAC hydrogel (from Protocol 1)

  • Dithiothreitol (DTT)

  • Tris buffer (0.1 M, pH 8.5)

Procedure:

  • Prepare the primary hydrogel as described in the SPAAC protocol.

  • Prepare a 100 mM solution of DTT in Tris buffer (pH 8.5).

  • Immerse the primary hydrogel in the DTT solution.

  • Allow the secondary crosslinking reaction to proceed for 2-4 hours at 37°C.

  • Wash the resulting dual-crosslinked hydrogel extensively with PBS to remove any unreacted DTT.

Quantitative Data (Hypothetical):
ParameterPrimary CrosslinkedDual-Crosslinked
Storage Modulus (G')2 kPa8 kPa
Swelling Ratio2012
Degradation Time2 weeks> 6 weeks

Application: Bio-conjugation for Enhanced Functionality

The bromoethyl group can also be used to covalently attach bioactive molecules, such as peptides or proteins containing thiol groups (e.g., cysteine residues). This allows for the modification of the hydrogel with signaling molecules that can influence cell behavior, such as adhesion, proliferation, and differentiation. For example, the RGD peptide sequence can be conjugated to the hydrogel to promote cell adhesion.

Protocol: RGD Peptide Conjugation

Materials:

  • Pre-formed primary SPAAC hydrogel

  • Cysteine-containing RGD peptide (e.g., GCYGRGDSPC)

  • HEPES buffer (50 mM, pH 8.0) containing 10 mM EDTA

Procedure:

  • Prepare the primary hydrogel as described in the SPAAC protocol.

  • Dissolve the RGD peptide in HEPES buffer to a concentration of 5 mg/mL.

  • Immerse the hydrogel in the peptide solution.

  • Allow the conjugation reaction to proceed overnight at room temperature with gentle agitation.

  • Wash the hydrogel extensively with PBS to remove any unconjugated peptide.

Summary of Potential Applications

The unique dual-functional nature of this compound opens up a wide range of possibilities for creating sophisticated hydrogel systems.

Application AreaDescription
Tissue Engineering Formation of cell-scaffolds with tunable mechanical properties and bio-functionalization with growth factors or adhesion peptides.
Drug Delivery Creation of dual-crosslinked hydrogels for sustained, long-term release of therapeutics. The initial SPAAC gelation can encapsulate the drug, while the secondary crosslinking can control the release rate.
3D Cell Culture Rapid, cell-friendly gelation via SPAAC for high-viability cell encapsulation. The hydrogel can be subsequently stiffened or functionalized to study cellular responses to micro-environmental cues.
Stimuli-Responsive Hydrogels While not inherent to this compound, the bromoethyl group could be used to attach stimuli-responsive moieties, enabling the creation of hydrogels that change their properties in response to pH, temperature, or light.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N3-PEG11-CH2CH2Br Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-PEG11-CH2CH2Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses two distinct reactive groups at either end of a hydrophilic 11-unit PEG spacer:

  • An azide group (N3) , which is used for bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for specific conjugation to molecules containing an alkyne group.

  • A bromoethyl group (CH2CH2Br) , where the bromine atom is a good leaving group for nucleophilic substitution reactions. This end is typically used for conjugation to nucleophiles, with thiol groups (from cysteine residues in proteins, for example) being a common target.

Q2: Which conjugation chemistry should I choose for my application?

A2: The choice between using the azide or the bromo end depends on the functional groups available on your target molecule and your desired reaction conditions.

  • Use the azide end (via Click Chemistry) if: your target molecule has a terminal alkyne. This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for sensitive biomolecules.

  • Use the bromo end (via Nucleophilic Substitution) if: your target molecule has a strong nucleophile, such as a free thiol group (cysteine). This reaction is also effective but may require more careful optimization of pH and temperature to ensure specificity and avoid side reactions.

Q3: How can I improve the efficiency of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the azide terminus?

A3: To improve the efficiency of your CuAAC reaction, consider the following factors:

  • Catalyst System: The reaction requires a Cu(I) catalyst. This is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO4) using a reducing agent such as sodium ascorbate.

  • Ligand: A stabilizing ligand for Cu(I), such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), is crucial to prevent catalyst oxidation and improve reaction kinetics. THPTA is water-soluble and generally preferred for bioconjugations.

  • Molar Ratios: An excess of the azide or alkyne component can drive the reaction to completion. A molar excess of the PEG linker is often used when modifying a valuable biomolecule.

  • Oxygen Removal: Oxygen can oxidize the Cu(I) catalyst. Degassing your reaction buffer can improve the yield.

  • pH: The CuAAC reaction is generally tolerant of a wide pH range, but for protein conjugation, a pH between 6.5 and 7.5 is common.

Q4: What are the key parameters for optimizing the nucleophilic substitution with the bromo terminus?

A4: For efficient conjugation to the bromoethyl group, particularly with thiols, focus on these parameters:

  • pH: The reaction with thiols is pH-dependent. A pH range of 7.5-8.5 is often optimal, as it promotes the formation of the more nucleophilic thiolate anion while minimizing the reaction with amines.

  • Temperature: Lower temperatures (4-25°C) generally favor the desired SN2 substitution reaction over potential side reactions like elimination.

  • Reducing Environment: If conjugating to a protein's cysteine residues, ensure that the thiol groups are in their reduced state. The addition of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be beneficial, but it should be removed before adding the bromo-PEG linker if it can react with it.

  • Molar Excess: Using a molar excess of the this compound linker can help drive the conjugation to completion.

Q5: How can I purify my final PEGylated conjugate?

A5: Purification is critical to remove unreacted PEG linker and biomolecule. The choice of method depends on the size and properties of your conjugate.

  • Size-Exclusion Chromatography (SEC): This is a very common and effective method for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can alter the surface charge of a protein, which may allow for the separation of un-, mono-, and multi-PEGylated species.

  • Reverse-Phase HPLC (RP-HPLC): This technique is useful for purifying smaller molecules and peptides, separating based on hydrophobicity.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecule reagents and unreacted PEG linker from larger protein conjugates. Choose a membrane with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your conjugate but larger than the PEG linker.

Experimental Protocols and Data

Conjugation via Azide Terminus (CuAAC)

This protocol describes a general method for conjugating the azide end of this compound to an alkyne-containing molecule.

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Alkyne-Molecule: Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in water.

    • THPTA Ligand: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your alkyne-molecule and this compound. The molar ratio should be optimized, but a starting point is a 5- to 10-fold molar excess of the PEG linker.

    • Add the THPTA ligand solution to the CuSO4 solution in a 5:1 molar ratio and pre-incubate for 5 minutes.

    • Add the CuSO4/THPTA mixture to the reaction tube. A final concentration of 0.1-0.5 mM Cu(II) is typical.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is recommended.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the conjugate using an appropriate method as described in Q5.

Quantitative Data: Impact of Reaction Parameters on CuAAC Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Molar Ratio (PEG:Alkyne) 1:1~60-70%5:1>90%Excess PEG linker drives the reaction towards product formation.
Temperature 4°CLower25°CHigherRoom temperature is generally optimal for CuAAC reactions.
Catalyst Ligand NoneLowTHPTAHighThe ligand stabilizes the Cu(I) catalyst, preventing oxidation and increasing reaction rate.
Reaction Time 1 hourModerate4 hoursHighLonger reaction times can lead to higher conversion.

Note: Yields are illustrative and can vary significantly based on the specific reactants and conditions.

Conjugation via Bromo Terminus (Nucleophilic Substitution)

This protocol provides a general method for conjugating the bromo end of this compound to a thiol-containing molecule, such as a protein with a cysteine residue.

Detailed Methodology:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve your protein or peptide in a degassed, amine-free buffer at pH 7.5-8.5 (e.g., phosphate or borate buffer).

    • If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Preparation of PEG Linker:

    • Prepare a 10-20 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer).

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the PEG linker is a good starting point.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching (Optional):

    • The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted bromo-PEG.

  • Purification:

    • Purify the conjugate using an appropriate method as described in Q5.

Quantitative Data: Impact of Reaction Parameters on Thiol-Bromo Conjugation Yield

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale | | :--- | :--- | :--- | :--- | :--- | | pH | 7.0 | Moderate | 8.0 | High | Higher pH deprotonates the thiol to the more nucleophilic thiolate. | | Temperature | 25°C | Moderate | 4°C | Higher | Lower temperature favors the desired substitution reaction and enhances stability of biomolecules. | | Molar Ratio (PEG:Thiol) | 5:1 | ~50-60% | 20:1 | >80% | A higher excess of the PEG linker increases the reaction rate. | | Reaction Time | 2 hours | Moderate | 12 hours (at 4°C) | High | Longer incubation, especially at lower temperatures, can improve yield. |

Note: Yields are illustrative and can vary significantly based on the specific reactants and conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield (CuAAC) 1. Inactive Cu(I) catalyst (oxidized).2. Insufficient molar excess of one reactant.3. Low quality of reagents.1. Use a stabilizing ligand (THPTA). Prepare sodium ascorbate solution fresh. Degas buffers.2. Increase the molar excess of the PEG linker (e.g., up to 20-fold).3. Use high-purity reagents.
Low or No Conjugation Yield (Thiol-Bromo) 1. Thiol groups are oxidized (disulfide bonds).2. Incorrect pH.3. Competing reaction with buffer components.1. Pre-treat your molecule with a reducing agent like TCEP.2. Optimize the pH to 7.5-8.5.3. Use an amine-free buffer (e.g., phosphate or borate buffer). Avoid Tris buffers.
Formation of Multiple Products/Aggregates 1. Multi-site conjugation on the target molecule.2. Cross-linking if both ends of the PEG linker react.3. Protein aggregation under reaction conditions.1. If site-specificity is desired, consider protein engineering to introduce a unique conjugation site.2. Ensure a sequential reaction strategy if using both ends. Purify the intermediate after the first conjugation.3. Optimize buffer conditions (e.g., add solubilizing agents like arginine).
Difficulty in Purifying the Conjugate 1. Similar size/properties of conjugate and unreacted starting material.2. Non-specific binding to the purification matrix.1. Use a high-resolution SEC column. Consider IEX or RP-HPLC for better separation.2. For SEC, add arginine to the mobile phase. For IEX, adjust buffer pH or salt concentration.

Visualizations

Conjugation_Workflows cluster_azide Azide Terminus (Click Chemistry) cluster_bromo Bromo Terminus (Nucleophilic Substitution) A_start Alkyne-Molecule + This compound A_reagents Add Catalyst: CuSO4 + NaAscorbate + THPTA A_start->A_reagents 1. A_react Incubate (Room Temp, 1-4h) A_reagents->A_react 2. A_purify Purification (e.g., SEC) A_react->A_purify 3. A_product Conjugated Product (Triazole Linkage) A_purify->A_product 4. B_start Thiol-Molecule + This compound B_conditions Adjust pH to 7.5-8.5 (Amine-free buffer) B_start->B_conditions 1. B_react Incubate (4-25°C, 2-12h) B_conditions->B_react 2. B_purify Purification (e.g., SEC) B_react->B_purify 3. B_product Conjugated Product (Thioether Linkage) B_purify->B_product 4.

Caption: Experimental workflows for the two primary conjugation pathways of this compound.

Troubleshooting_Workflow cluster_cuaac CuAAC (Azide) cluster_bromo Nucleophilic Substitution (Bromo) start Low Conjugation Yield q_method Which conjugation method? start->q_method c_check_catalyst Is catalyst fresh? Using ligand? q_method->c_check_catalyst CuAAC b_check_thiol Are thiols reduced? (TCEP treatment) q_method->b_check_thiol Bromo c_optimize_ratio Increase PEG molar excess c_check_catalyst->c_optimize_ratio c_degas Degas buffers c_optimize_ratio->c_degas end_node Re-run experiment and analyze c_degas->end_node b_check_ph Is pH 7.5-8.5? Amine-free buffer? b_check_thiol->b_check_ph b_optimize_temp Lower temperature (4°C) b_check_ph->b_optimize_temp b_optimize_temp->end_node

Caption: Decision tree for troubleshooting low conjugation yield.

Side reactions of N3-PEG11-CH2CH2Br and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-PEG11-CH2CH2Br. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker. It contains two key reactive groups:

  • An azide group (N3) , which is commonly used in bioorthogonal chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • A bromoethyl group (-CH2CH2Br) , which is a primary alkyl halide. This group acts as an electrophile, reacting with nucleophiles like thiols (e.g., cysteine residues in proteins) or amines (e.g., lysine residues or N-termini) through nucleophilic substitution (SN2 reaction).

Q2: What are the most common side reactions observed with the bromoethyl group?

The primary side reactions involving the bromoethyl group are:

  • Hydrolysis: The bromoethyl group can react with water, especially at higher pH, to form a hydroxyl group (-CH2CH2OH), rendering the linker inactive for its intended conjugation.

  • Elimination: Under basic conditions, the bromoethyl group can undergo an E2 elimination reaction to form an unreactive vinyl group (-CH=CH2).

  • Reaction with Buffer Components: Nucleophilic buffers, such as Tris, can react with the bromoethyl group, consuming the reagent.

Q3: Can the azide group participate in side reactions?

The azide group is generally stable under common bioconjugation conditions. However, it can be reduced to an amine in the presence of certain reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This reduction is a known issue and can prevent subsequent "click" chemistry reactions.

Q4: Which type of buffer should I use for my conjugation reaction?

It is critical to use a non-nucleophilic buffer to avoid consuming the bromoethyl group.

  • Recommended: HEPES, phosphate buffers (e.g., PBS), or borate buffers.

  • Avoid: Tris (tris(hydroxymethyl)aminomethane) and other amine-containing buffers.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Reagent Degradation: The bromoethyl group may have been hydrolyzed due to improper storage or handling. 2. Suboptimal pH: The pH may be too low for the target nucleophile to be sufficiently reactive. 3. Reaction with Buffer: A nucleophilic buffer (e.g., Tris) is consuming the reagent. 4. Presence of Reducing Agents: If targeting the azide group, reducing agents like DTT may have reduced it.1. Use Fresh Reagent: Prepare the reagent solution immediately before use. Store the stock reagent under inert gas (Argon or Nitrogen) at the recommended temperature. 2. Optimize pH: For thiol alkylation, maintain a pH between 7.0-8.5. For amine alkylation, a pH of 8.0-9.0 is often optimal. Perform a pH titration experiment to find the ideal condition for your specific molecule. 3. Change Buffer: Switch to a non-nucleophilic buffer such as HEPES or PBS. 4. Remove Reducing Agents: Use a desalting column or dialysis to remove reducing agents prior to the azide-alkyne cycloaddition step.
Non-Specific Labeling 1. Multiple Reactive Sites: The target biomolecule (e.g., a protein) has multiple nucleophilic sites (e.g., multiple cysteine or lysine residues) with similar reactivity. 2. High Reagent Concentration: Using a large excess of the PEG linker can drive reactions at less reactive sites.1. Site-Directed Mutagenesis: If possible, modify the protein to have a single, highly reactive site. 2. Control Stoichiometry: Carefully control the molar ratio of the linker to the target molecule. Titrate the linker concentration to find the optimal ratio that favors modification of the desired site.
Loss of Azide Reactivity 1. Reduction of Azide: The sample contained a reducing agent (e.g., DTT, TCEP) during or before the alkylation step.1. Purify Before Click Reaction: Purify the PEGylated product after the alkylation step using size exclusion chromatography or dialysis to remove any residual reducing agents before proceeding with the CuAAC or SPAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the thiol-containing peptide in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the peptide was lyophilized with a reducing agent, it must be removed via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in a compatible, anhydrous solvent like DMSO to create a 10-100 mM stock solution.

  • Conjugation Reaction: Add a 2 to 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

  • Purification: Purify the PEGylated peptide from excess reagent and byproducts using reverse-phase HPLC or size exclusion chromatography.

  • Analysis: Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the product should increase by the mass of the N3-PEG11-CH2CH2 moiety.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_workflow Experimental Workflow for Thiol Alkylation A Prepare Peptide in Phosphate Buffer (pH 7.5) C Combine and React (2-4h at RT) A->C B Prepare Fresh this compound in DMSO B->C D Purify via HPLC C->D E Analyze via Mass Spec D->E G cluster_desired Desired Reaction cluster_side Potential Side Reactions A This compound B Target Nucleophile (e.g., Thiol, Amine) A->B Alkylation D H2O (Hydrolysis) A->D Side Reaction E Base (Elimination) A->E Side Reaction F Tris Buffer A->F Side Reaction C Successful Conjugation (SN2 Reaction) B->C pH 7.0-9.0 HEPES/Phosphate Buffer G Inactive Products (-OH, -CH=CH2, Tris-Adduct) D->G E->G F->G

Optimizing reaction buffer and pH for N3-PEG11-CH2CH2Br conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-PEG11-CH2CH2Br, a versatile heterobifunctional PEG linker. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your conjugation strategies. The this compound linker possesses two distinct reactive ends: an azide (N3) group for click chemistry and a bromoethyl (-CH2CH2Br) group for nucleophilic substitution reactions.[1]

Section 1: Conjugation via the Azide (N3) Group (Click Chemistry)

The azide group enables highly specific and efficient conjugation to alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is known for its high yield and tolerance of a wide range of functional groups and aqueous conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CuAAC reaction? A1: The CuAAC reaction is robust and can proceed over a broad pH range, typically between 4 and 12.[3] However, for conjugations involving sensitive biomolecules like proteins or antibodies, a pH of approximately 7.0 to 7.5 is recommended to maintain their structural integrity and activity.

Q2: Which reaction buffers are recommended for CuAAC, and which should be avoided? A2: Phosphate-buffered saline (PBS) or HEPES buffers at a pH of 7.0-7.5 are excellent starting points for biomolecule conjugation. It is crucial to avoid buffers that can interfere with the copper(I) catalyst. High concentrations (>0.2 M) of chloride ions can compete for copper binding. Tris buffers can also slow the reaction due to their copper-chelating properties. While copper-phosphate complexes can be insoluble, this issue is often mitigated by pre-mixing the copper source with a stabilizing ligand before adding it to a phosphate-based buffer.

Q3: What are the critical components of a CuAAC reaction? A3: A typical CuAAC reaction requires the azide- and alkyne-functionalized molecules, a copper(I) catalyst, a copper-chelating ligand, and a reducing agent. The active catalytic species is Cu¹⁺, which is often generated in situ from a Cu²⁺ source (like copper(II) sulfate) using a reducing agent such as sodium ascorbate. A ligand, such as THPTA, is used to stabilize the Cu¹⁺ ion and improve reaction efficiency.

Q4: How can I prevent damage to my protein or biomolecule during the reaction? A4: Reactive oxygen species can be generated during the reaction, potentially damaging sensitive biomolecules. Using a copper-chelating ligand in slight excess to the copper can help protect the biomolecules from oxidation. Additionally, performing the reaction at lower temperatures (4°C) can help preserve the stability of the biomolecule, though this may require longer incubation times.

Troubleshooting Guide: Azide (N3) Conjugation

Table 1: Common Issues and Solutions for CuAAC Reactions

ProblemPotential CauseRecommended Solution
Low or No Conjugation Inactive Copper Catalyst: The Cu¹⁺ catalyst has been oxidized to Cu²⁺.Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Increase the concentration of the reducing agent.
Incompatible Buffer: Buffer components (e.g., Tris, high chloride) are interfering with the catalyst.Perform a buffer exchange into a recommended buffer like PBS or HEPES at pH 7.0-7.5.
Reagent Degradation: The azide or alkyne starting material has degraded.Use fresh reagents. Store azide-containing compounds protected from light and heat.
Precipitation in Reaction Copper Phosphate Precipitation: Insoluble complexes forming in phosphate buffer.Pre-mix the copper source and the stabilizing ligand before adding them to the reaction mixture.
Protein Aggregation: The protein is unstable under the reaction conditions.Optimize the pH to ensure protein stability. Include stabilizing excipients if compatible with the reaction. Reduce the reaction temperature.
Loss of Protein Activity Oxidative Damage: Reactive oxygen species generated by the catalyst system.Use a protective copper ligand like THPTA or BTTAA. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Non-specific Copper Binding: Copper ions binding to the protein.Add a chelating agent like EDTA to quench the reaction and sequester excess copper upon completion.

Section 2: Conjugation via the Bromoethyl (-CH2CH2Br) Group (Alkylation)

The bromoethyl end of the linker functions as an alkylating agent, reacting with nucleophiles such as primary amines (e.g., lysine residues, N-terminus) or thiols (e.g., cysteine residues) via a nucleophilic substitution reaction. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for conjugating the bromoethyl group to amines? A1: To react with the bromoethyl group, the amine must be in its unprotonated, nucleophilic state. Therefore, the reaction pH should be near or slightly above the pKa of the target amine. For selective modification of an N-terminal α-amine (pKa ≈ 7-8), a pH of around 7.5 may be effective. For less selective modification of lysine ε-amino groups (pKa ≈ 10.5), a higher pH of 8.5-9.5 is preferred. A common range for amine alkylation is pH 7-9.

Q2: What is the optimal pH for conjugating the bromoethyl group to thiols? A2: Thiols are generally more nucleophilic than amines. The thiol group of a cysteine residue (pKa ≈ 8.5) must be in its deprotonated thiolate form to be reactive. To achieve selectivity for thiols over amines, the reaction is often performed at a pH between 6.5 and 7.5, where most thiols are sufficiently nucleophilic while most amines remain protonated and less reactive.

Q3: Which buffers are suitable for alkylation reactions? A3: Buffers that do not contain competing nucleophiles are essential. Phosphate, HEPES, or borate buffers are good choices. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for alkylation.

Q4: My alkylation reaction is very slow or inefficient. What can I do? A4: Alkylation reactions with alkyl bromides can be slower than with other reagents like NHS esters. To improve efficiency, you can increase the reaction temperature (e.g., to 37°C), prolong the incubation time, or use a higher molar excess of the this compound linker. Ensure the pH is optimal for deprotonating your target nucleophile (amine or thiol).

Troubleshooting Guide: Bromoethyl (Br) Conjugation

Table 2: Common Issues and Solutions for Alkylation Reactions

ProblemPotential CauseRecommended Solution
Low or No Conjugation Incorrect pH: The target nucleophile (amine or thiol) is protonated and non-reactive.Adjust the buffer pH. For amines, use pH 8.0-9.5. For selective thiol modification, use pH 6.5-7.5.
Competing Nucleophiles: The reaction buffer (e.g., Tris) or other sample components are reacting with the linker.Perform a buffer exchange into a non-nucleophilic buffer like PBS, HEPES, or borate.
Slow Reaction Kinetics: The alkyl bromide is not reactive enough under the current conditions.Increase the reaction temperature (e.g., 37°C) or incubation time (16-24 hours). Increase the molar excess of the PEG linker.
Multiple Products / Lack of Specificity pH Too High: At high pH (>8.0), both amines and thiols can be deprotonated and reactive, leading to a mixed population of conjugates.For thiol-specific conjugation, lower the pH to 6.5-7.5. For N-terminal specificity, try reacting at pH 7.0-7.5.
Over-alkylation: Multiple sites on the biomolecule are being modified.Reduce the molar excess of the PEG linker. Shorten the reaction time. This is a common issue in amine alkylations.
Protein Instability Unfavorable pH or Temperature: The protein denatures or aggregates under the required reaction conditions.Perform a pH and temperature stability screening for your protein beforehand. If high pH is required, consider shorter reaction times or lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for CuAAC (Azide End Conjugation)

This protocol is a starting point for conjugating this compound to an alkyne-modified protein.

  • Reagent Preparation:

    • Prepare the alkyne-modified protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • Prepare a 10X stock of the catalyst/ligand solution: 10 mM Copper(II) Sulfate, 50 mM THPTA ligand.

    • Prepare a 20X stock of the reducing agent: 100 mM Sodium Ascorbate in water. Prepare this solution fresh.

    • Dissolve this compound in DMSO or the reaction buffer to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • In a reaction tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.

    • Add the 10X catalyst/ligand stock to a final 1X concentration (1 mM CuSO₄, 5 mM THPTA). Mix gently.

    • Initiate the reaction by adding the 20X sodium ascorbate stock to a final 1X concentration (5 mM).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-18 hours.

  • Purification:

    • Remove unreacted PEG linker and catalyst components using size exclusion chromatography (SEC), dialysis, or spin desalting columns.

Protocol 2: General Procedure for Alkylation (Bromoethyl End Conjugation)

This protocol is a starting point for conjugating this compound to protein amine groups.

  • Reagent Preparation:

    • Prepare the target protein in an amine-free buffer (e.g., 100 mM sodium phosphate or sodium borate, 150 mM NaCl, pH 8.5).

    • Dissolve this compound in a water-miscible organic solvent like DMSO to create a 20-50 mM stock solution.

  • Conjugation Reaction:

    • In a reaction tube, add the protein to a final concentration of 2-10 mg/mL.

    • Add the this compound stock solution to achieve a 20- to 50-fold molar excess over the protein. The final concentration of DMSO should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature for 4-8 hours or at 37°C for 2-4 hours. The reaction can also be run overnight at 4°C.

  • Purification:

    • Stop the reaction by adding a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.

    • Remove excess unreacted PEG linker using SEC, dialysis, or tangential flow filtration (TFF).

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_azide Azide (N3) Pathway cluster_bromo Bromoethyl (Br) Pathway prep_biomolecule Prepare Biomolecule (Protein, Antibody, etc.) decision Choose Conjugation Strategy prep_biomolecule->decision prep_peg Prepare this compound Stock Solution prep_peg->decision prep_buffer Prepare Reaction Buffer (pH & Composition) prep_buffer->decision azide_node Target: Alkyne Group Reaction: CuAAC Click Chemistry decision->azide_node Azide bromo_node Target: Amine or Thiol Group Reaction: Alkylation decision->bromo_node Bromo azide_reaction Incubate Reaction (RT, 1-4h) azide_node->azide_reaction purify Purification (SEC, Dialysis, etc.) azide_reaction->purify bromo_reaction Incubate Reaction (RT or 37°C, 2-24h) bromo_node->bromo_reaction bromo_reaction->purify analyze Analysis (SDS-PAGE, MS, HPLC) purify->analyze result Characterized Conjugate analyze->result

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_azide CuAAC Pathway cluster_bromo Alkylation Pathway start Problem: Low or No Conjugation q1 Which reaction pathway? start->q1 q_azide_buffer Is buffer compatible? (e.g., not Tris) q1->q_azide_buffer Azide q_bromo_ph Is pH optimal for target nucleophile? q1->q_bromo_ph Bromo a_azide_buffer Action: Buffer exchange to PBS/HEPES q_azide_buffer->a_azide_buffer No q_azide_reagents Are reagents fresh? (esp. Ascorbate) q_azide_buffer->q_azide_reagents Yes a_azide_reagents Action: Prepare fresh reagents q_azide_reagents->a_azide_reagents No a_bromo_ph Action: Adjust pH (pH 6.5-7.5 for Thiol) (pH 8.0-9.5 for Amine) q_bromo_ph->a_bromo_ph No q_bromo_buffer Is buffer non-nucleophilic? q_bromo_ph->q_bromo_buffer Yes a_bromo_buffer Action: Buffer exchange to PBS/Borate q_bromo_buffer->a_bromo_buffer No q_bromo_conditions Are conditions sufficient? (Time, Temp, Excess) q_bromo_buffer->q_bromo_conditions Yes a_bromo_conditions Action: Increase time, temp, or molar excess of PEG q_bromo_conditions->a_bromo_conditions No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: N3-PEG11-CH2CH2Br Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing N3-PEG11-CH2CH2Br in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The main stability concerns for this compound revolve around the three key components of the molecule: the azide (-N3) group, the polyethylene glycol (PEG) linker, and the bromoethyl (-CH2CH2Br) group.

  • Azide Group Stability: The azide group is generally stable under standard laboratory conditions but can be sensitive to prolonged exposure to light, heat, and acidic conditions.[1] It is crucial to avoid mixing azides with acids, as this can form the highly toxic and explosive hydrazoic acid.

  • PEG Linker Degradation: The PEG chain is susceptible to oxidative degradation.[2][3] This process can be initiated by exposure to heat, light, or the presence of transition metal ions. Oxidative degradation can lead to chain cleavage and the formation of various byproducts, including formaldehyde and formic acid.

  • Bromoethyl Group Reactivity: The bromoethyl group is a reactive electrophile, making it a good leaving group for nucleophilic substitution reactions. Over long-term storage, it could potentially react with any nucleophilic impurities present or undergo slow hydrolysis if exposed to moisture.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is essential to store it under appropriate conditions. While specific supplier recommendations may vary, the following general guidelines are based on the chemical properties of the molecule.

Storage ParameterRecommendationRationale
Temperature Store at -20°C or lower for long-term storage. For short-term storage, 0-8°C is acceptable.Lower temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation of the PEG chain.
Light Protect from light by storing in a dark vial or container.Azide groups can be light-sensitive.
Moisture Store in a dry environment, preferably with a desiccant.Minimizes hydrolysis of the bromoethyl group and maintains the integrity of the PEG chain.

Q3: I suspect my this compound has degraded. What are the common signs of degradation?

A3: Degradation of this compound can manifest in several ways during your experiments.

  • Appearance of new peaks in analytical analyses: When analyzing your compound using techniques like HPLC or LC-MS, the presence of unexpected peaks is a strong indicator of degradation.

  • Reduced reactivity: If you observe lower than expected yields in your conjugation reactions, it could be due to the degradation of the azide or bromoethyl functional groups.

  • Changes in physical appearance: While less specific, any noticeable change in the color or viscosity of the compound could indicate chemical changes.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue 1: Low Yield in Conjugation Reaction

If you are experiencing low yields in your click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution reactions, consider the following potential causes and solutions.

Potential CauseTroubleshooting Steps
Degradation of the Azide Group - Verify Storage: Ensure the compound has been stored correctly (protected from light, heat, and acidic conditions).- Purity Check: Analyze the purity of your this compound using HPLC or NMR to confirm the integrity of the azide group.
Degradation of the Bromoethyl Group - Moisture Control: Ensure all solvents and reagents are anhydrous, as the bromoethyl group can hydrolyze in the presence of water.- Purity Check: Use analytical methods to check for the presence of hydrolysis byproducts.
Suboptimal Reaction Conditions - Optimize pH: For click chemistry, ensure the pH is optimal for the catalyst used. For nucleophilic substitution, the pH can influence the reactivity of the nucleophile.- Reaction Time and Temperature: The reaction may not have gone to completion. Try increasing the reaction time or temperature, but be mindful of the potential for side reactions or degradation of other components.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

The presence of new peaks in your analytical data suggests the formation of impurities or degradation products.

Potential CauseTroubleshooting Steps
Oxidative Degradation of the PEG Chain - Inert Atmosphere: Always handle the compound under an inert atmosphere to minimize exposure to oxygen.- LC-MS/MS Analysis: Use mass spectrometry to identify the mass of the unexpected peaks. This can help in elucidating the structure of the degradation products.
Hydrolysis of the Bromoethyl Group - Mass Spectrometry: Look for a mass corresponding to the replacement of the bromine atom with a hydroxyl group.- Strict Anhydrous Conditions: Re-run the experiment using freshly dried solvents and reagents.
Reaction with Impurities - Solvent Purity: Ensure the purity of your solvents, as impurities can react with the azide or bromoethyl groups.- Reagent Purity: Verify the purity of all other reactants in your experiment.

Experimental Protocols

To assist in your troubleshooting and quality control, here are detailed methodologies for key analytical experiments.

Protocol 1: HPLC-Based Stability Indicating Method

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Objective: To separate and quantify the intact this compound from its potential degradation products.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • This compound sample.

  • Methodology:

    • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Chromatographic Conditions:

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be:

        • 0-5 min: 20% B

        • 5-25 min: 20% to 80% B

        • 25-30 min: 80% B

        • 30-35 min: 80% to 20% B

        • 35-40 min: 20% B

      • Detection: Monitor the eluent using your chosen detector.

    • Data Analysis: Integrate the peak corresponding to the intact this compound and any new peaks that appear over time or under stress conditions. The decrease in the area of the main peak and the increase in the area of new peaks can be used to quantify degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify potential degradation pathways and the stability-indicating nature of your analytical methods.

  • Objective: To accelerate the degradation of this compound under various stress conditions.

  • Methodology:

    • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

    • Stress Conditions: Expose the samples to the following conditions, including a control sample stored at the recommended storage condition:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound or a solution at 60°C for 7 days.

      • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples at various time points using the developed HPLC-MS method to identify and quantify degradation products.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

G Troubleshooting Low Reaction Yield start Low Reaction Yield Observed check_reagent Check Purity of this compound (HPLC, NMR, MS) start->check_reagent reagent_ok Purity Acceptable? check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_conditions Yes new_reagent Use Fresh Batch of This compound reagent_ok->new_reagent No optimize_conditions Optimize Reaction (pH, Temp, Time) conditions_ok->optimize_conditions No success Yield Improves conditions_ok->success Yes optimize_conditions->check_conditions fail Yield Still Low (Investigate other reactants/protocol) optimize_conditions->fail new_reagent->check_reagent

Caption: A logical workflow for diagnosing and resolving low yields in reactions involving this compound.

Potential Degradation Pathways of this compound

G Potential Degradation Pathways cluster_peg PEG Chain cluster_bromo Bromoethyl Group cluster_azide Azide Group start This compound peg_oxidation Oxidative Cleavage start->peg_oxidation O2, light, heat, metal ions bromo_hydrolysis Hydrolysis start->bromo_hydrolysis H2O azide_reduction Reduction (e.g., by reducing agents) start->azide_reduction Reducing conditions peg_products Aldehydes, Carboxylic Acids, Shorter PEG Fragments peg_oxidation->peg_products bromo_product N3-PEG11-CH2CH2OH bromo_hydrolysis->bromo_product azide_product H2N-PEG11-CH2CH2Br azide_reduction->azide_product

Caption: A diagram illustrating the potential degradation pathways affecting the different functional components of this compound.

References

Technical Support Center: Purification of N3-PEG11-CH2CH2Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying N3-PEG11-CH2CH2Br conjugates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates?

A1: The main challenges in purifying these conjugates stem from the inherent properties of PEGylated molecules and the reactivity of the terminal functional groups. Key difficulties include:

  • Heterogeneity of the reaction mixture: The crude product often contains unreacted starting materials (the molecule to be conjugated and the this compound linker), mono-PEGylated conjugate, and potentially di- or multi-PEGylated species.

  • Removal of excess PEG linker: The unreacted this compound linker needs to be efficiently removed to obtain a pure conjugate.

  • Resolution of closely related species: Separating the desired mono-PEGylated product from other PEGylated forms can be challenging due to their similar physicochemical properties.[1][2][]

  • Detection: The PEG linker itself lacks a strong UV chromophore, making detection by UV-Vis spectrophotometry difficult unless the conjugated molecule is UV-active.[4]

  • Potential for side reactions: The azide and bromo groups can be susceptible to degradation or reaction under certain purification conditions.

Q2: Which purification techniques are most suitable for this compound conjugates?

A2: The choice of purification method depends on the properties of the molecule conjugated to the PEG linker (e.g., size, charge, hydrophobicity). The most common and effective techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying PEGylated small molecules and peptides.[5] It separates molecules based on their hydrophobicity. The PEG chain adds hydrophilicity, while the conjugated molecule and the bromoethyl group can contribute to hydrophobic character.

  • Size-Exclusion Chromatography (SEC): SEC is ideal for separating molecules based on their hydrodynamic volume. It is particularly useful for separating the larger PEGylated conjugate from smaller unreacted molecules and linkers.

  • Ion-Exchange Chromatography (IEX): If the conjugated molecule has a net charge, IEX can be a powerful separation technique. The neutral PEG chain can shield the charges on the protein surface, affecting its interaction with the IEX resin.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It can be an alternative to RP-HPLC, particularly for larger biomolecules that might be denatured by the organic solvents used in RP-HPLC.

Q3: How can I detect my this compound conjugate during purification if it has poor UV absorbance?

A3: If your conjugate or the molecule it is attached to lacks a strong UV chromophore, you can use alternative detection methods:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for detecting PEG-containing molecules.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a response proportional to the mass of the analyte.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer allows for both detection and mass confirmation of your conjugate.

  • Refractive Index (RI) Detector: RI detection can be used for isocratic separations, but it is generally less sensitive and not compatible with gradient elution.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor separation between the conjugate and unreacted starting material. Inappropriate column chemistry or mobile phase composition.RP-HPLC: Try a different stationary phase (e.g., C8 instead of C18) or adjust the gradient slope and organic solvent (e.g., acetonitrile, methanol). Consider adding an ion-pairing agent like trifluoroacetic acid (TFA).SEC: Ensure the column has the appropriate pore size to resolve the size difference between your components.
Broad peaks during HPLC. The polydispersity of the PEG linker can contribute to peak broadening. Secondary interactions with the stationary phase.Use a high-resolution column. Optimize the mobile phase to minimize secondary interactions (e.g., adjust pH, ionic strength). A shallower gradient can sometimes improve peak shape.
Low recovery of the purified conjugate. Adsorption of the conjugate to the column matrix. Precipitation of the conjugate on the column.RP-HPLC: Modify the mobile phase to improve solubility. Try a different column with a less retentive stationary phase.General: Pre-condition the column with a blank injection. Ensure the sample is fully dissolved in the mobile phase before injection.
Presence of unexpected peaks in the chromatogram. Degradation of the azide or bromo functional groups. Formation of byproducts during the conjugation reaction.Analyze fractions by mass spectrometry to identify the unexpected species. Adjust purification conditions (e.g., pH, temperature) to minimize degradation. Ensure the use of high-purity reagents and solvents.
Difficulty removing all of the unconjugated PEG linker. The purification method lacks sufficient resolution.Consider a multi-step purification strategy. For example, an initial SEC step to remove the bulk of the small linker, followed by a higher-resolution RP-HPLC step.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound conjugated to a small molecule or peptide.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the conjugated molecule. If the molecule is not UV-active, use ELSD, CAD, or MS.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B (linear gradient)

    • 45-50 min: 5% B

  • Injection Volume: 20-100 µL, depending on the sample concentration and column capacity.

Note: This gradient is a starting point and should be optimized for your specific conjugate. A shallower gradient over the elution range of your conjugate will improve resolution.

Protocol 2: Size-Exclusion Chromatography (SEC) Purification

This protocol is suitable for separating the this compound conjugate from smaller unreacted components, particularly if the conjugated molecule is a larger peptide or protein.

  • Column: A column with a fractionation range appropriate for the size of your conjugate (e.g., Sephadex G-25 or a similar matrix).

  • Mobile Phase: Phosphate-buffered saline (PBS) or another buffer compatible with your conjugate.

  • Flow Rate: 0.5 - 1.0 mL/min (as recommended by the column manufacturer).

  • Detection: UV detection at 280 nm for proteins or an appropriate wavelength for your molecule.

  • Procedure:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Dissolve the crude reaction mixture in the mobile phase.

    • Load the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the sample with the mobile phase and collect fractions.

    • Analyze the fractions by an appropriate method (e.g., SDS-PAGE, analytical HPLC, MS) to identify the fractions containing the purified conjugate.

Data Presentation

Table 1: Comparison of Purification Methods for a Model this compound-Peptide Conjugate

Purification Method Purity (%) Yield (%) Throughput Key Advantages Key Disadvantages
RP-HPLC >9860-80Low to MediumHigh resolution, good for analytical and preparative scale.Use of organic solvents may denature some biomolecules.
SEC 90-9580-95HighMild conditions, good for removing small impurities.Lower resolution for species of similar size.
IEX >9570-90Medium to HighHigh capacity, separates based on charge.Only applicable if the conjugate has a net charge.

Note: The values presented in this table are typical and may vary depending on the specific conjugate and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Reaction Mixture dissolved Dissolve in Appropriate Solvent crude->dissolved filtered Filter Sample (0.22 µm) dissolved->filtered hplc HPLC System filtered->hplc inject Inject Sample hplc->inject separate Chromatographic Separation inject->separate collect Fraction Collection separate->collect analyze Analyze Fractions (HPLC, MS, etc.) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Conjugate lyophilize->final_product decision_tree start Start: Crude This compound Conjugate q_size Is the conjugated molecule large (e.g., protein)? start->q_size sec Size-Exclusion Chromatography (SEC) q_size->sec Yes q_charge Does the conjugate have a net charge? q_size->q_charge No q_purity_sec Is purity sufficient? sec->q_purity_sec iex Ion-Exchange Chromatography (IEX) q_charge->iex Yes rphplc Reverse-Phase HPLC (RP-HPLC) q_charge->rphplc No q_purity_iex Is purity sufficient? iex->q_purity_iex end End: Purified Product rphplc->end q_purity_sec->end Yes further_purification Consider orthogonal purification step (e.g., RP-HPLC) q_purity_sec->further_purification No q_purity_iex->end Yes q_purity_iex->further_purification No further_purification->end

References

Technical Support Center: Conjugation of N3-PEG11-CH2CH2Br

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of N3-PEG11-CH2CH2Br.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the successful conjugation of this compound to my molecule of interest?

A1: The successful conjugation of this compound is typically confirmed using a combination of analytical techniques that can detect the changes in molecular weight, chemical structure, and purity of the final product. The most common and reliable methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Q2: How can Mass Spectrometry (MS) confirm the conjugation?

A2: Mass spectrometry is a powerful tool for confirming conjugation by measuring the increase in molecular weight of your target molecule after the attachment of the this compound linker.[1][2][3] You should observe a mass shift corresponding to the molecular weight of the PEG linker. Due to the nature of polyethylene glycol, you will often see a distribution of peaks, each differing by the mass of a single ethylene glycol unit (approximately 44 Da).[1]

Q3: What changes should I look for in an NMR spectrum to verify a successful reaction?

A3: In ¹H NMR spectroscopy, successful conjugation can be confirmed by the appearance of new signals characteristic of the newly formed bond and the disappearance of signals from the reactive groups of the starting materials.[4] For instance, if you are performing a "click" reaction, you would look for the disappearance of the azide-adjacent methylene protons and the appearance of a new proton signal from the resulting triazole ring.

Q4: Can FTIR spectroscopy be used to confirm the conjugation?

A4: Yes, FTIR spectroscopy is particularly useful for reactions involving the azide group, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. A successful reaction is indicated by the disappearance of the characteristic strong, sharp absorbance band of the azide group, which typically appears around 2100 cm⁻¹.

Q5: How does HPLC help in confirming the conjugation?

A5: High-Performance Liquid Chromatography (HPLC), particularly size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC), can separate the larger, conjugated product from the smaller, unreacted starting materials and reagents. The appearance of a new peak with a different retention time is a strong indication of a successful conjugation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No product detected or low yield Incomplete reaction- Ensure the correct stoichiometry of reactants. An excess of the PEG reagent may be necessary.- Verify the activity of any catalysts (e.g., copper catalyst for click chemistry).- Increase reaction time or temperature according to the protocol.- Ensure the solvent is appropriate and anhydrous if required.
Degradation of starting materials- Check the purity and stability of your this compound and target molecule.- Store reagents under the recommended conditions (e.g., protected from light and moisture).
Multiple products observed in MS or HPLC PEG polydispersity- This is often inherent to PEG reagents. The multiple peaks in MS, separated by 44 Da, represent the distribution of PEG chain lengths.
Side reactions- Review the reaction conditions to minimize potential side reactions. For example, in click chemistry, ensure the absence of oxygen to prevent catalyst deactivation.- Optimize purification methods (e.g., preparative HPLC, SEC) to isolate the desired product.
Difficulty in interpreting NMR spectra Overlapping peaks- The broad signals from the PEG backbone can obscure other peaks.- Use a higher field strength NMR spectrometer for better resolution.- Consider using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
Azide peak still present in FTIR Incomplete "click" reaction- This is a clear indication that the azide has not fully reacted.- Increase the amount of catalyst and/or the alkyne-containing molecule.- Extend the reaction time.

Data Presentation for Confirmation of Conjugation

Table 1: Expected Mass Spectrometry Data
Analysis Unconjugated Molecule Conjugated Product
Expected Mass (Da) MM + (Molecular Weight of this compound)
Observed Mass Spectrum Single major peak at MA distribution of peaks centered around M + MW of PEG linker, with individual peaks separated by ~44 Da.
Table 2: Key NMR Signal Changes
Spectroscopy Functional Group Expected Chemical Shift (ppm) Observation upon Successful Conjugation
¹H NMR Methylene protons adjacent to N₃~3.4Disappearance or significant reduction in intensity.
Triazole proton (if formed via click chemistry)~7.5 - 8.5Appearance of a new singlet.
Table 3: Characteristic FTIR Absorption Bands
Functional Group Characteristic Wavenumber (cm⁻¹) Observation upon Successful Conjugation
Azide (N₃) ~2100Disappearance of the sharp absorption band.

Experimental Protocols

Protocol 1: Confirmation by ESI-LC/MS
  • Sample Preparation: Dissolve a small amount of the purified reaction mixture in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • LC Separation: Inject the sample onto a C18 reversed-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • MS Analysis: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Interpretation: Process the resulting spectra to identify the molecular weights of the eluted species. Look for a mass increase corresponding to the addition of the this compound linker.

Protocol 2: Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the lyophilized, purified product in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the relevant peaks. Compare the spectrum of the conjugated product to that of the starting materials. Look for the disappearance of signals from the reactive groups and the appearance of new signals corresponding to the formed linkage.

Protocol 3: Confirmation by FTIR Spectroscopy (for Click Chemistry)
  • Sample Preparation: Prepare a sample of the dried, purified product as a KBr pellet or cast a thin film on a salt plate from a volatile solvent.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Examine the spectrum for the disappearance of the characteristic azide peak around 2100 cm⁻¹.

Visualizations

Conjugation_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis cluster_confirmation Confirmation start Start with Target Molecule and this compound reaction Conjugation Reaction (e.g., Click Chemistry) start->reaction purify Purification (e.g., HPLC, SEC) reaction->purify ms Mass Spectrometry purify->ms nmr NMR Spectroscopy purify->nmr ftir FTIR Spectroscopy purify->ftir hplc Analytical HPLC purify->hplc confirm Successful Conjugation Confirmed ms->confirm nmr->confirm ftir->confirm hplc->confirm

Caption: Workflow for the conjugation and confirmation of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Is the conjugation successful? yes Yes start->yes All analytical data is consistent no No/Low Yield start->no Inconsistent or negative data check_reagents Check Reagent Purity & Stoichiometry no->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions optimize_purification Optimize Purification Method check_conditions->optimize_purification re_analyze Re-analyze Purified Product optimize_purification->re_analyze re_analyze->start

Caption: Logical troubleshooting flow for unsuccessful conjugation reactions.

References

Technical Support Center: Preventing Protein Aggregation During N3-PEG11-CH2CH2Br Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments with N3-PEG11-CH2CH2Br.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a chemical linker molecule featuring three key components:

  • An azide group (N3) , which can be used for subsequent "click chemistry" reactions.

  • A polyethylene glycol (PEG) spacer (PEG11) , which is hydrophilic and can improve the solubility and stability of the labeled protein.[1]

  • A bromoethyl group (CH2CH2Br) , which is an alkylating agent. The bromine atom is a good leaving group, allowing the linker to react with nucleophilic amino acid side chains on the protein surface to form a stable covalent bond.[2]

The primary mechanism of labeling is the alkylation of nucleophilic residues on the protein.

Q2: Which amino acid residues does this compound react with?

The bromoalkyl group of this compound can react with several nucleophilic amino acid side chains. The reactivity generally follows this order:

Cysteine (thiol group) > Histidine (imidazole group) > Lysine (ε-amino group) > Aspartate/Glutamate (carboxyl groups) > Serine/Threonine/Tyrosine (hydroxyl groups)

Cysteine is the most reactive residue due to the high nucleophilicity of its thiol group.[3]

Q3: What are the primary causes of protein aggregation during labeling with this compound?

Protein aggregation during labeling can be caused by a combination of factors:

  • Disruption of Native Structure: The covalent modification of amino acid residues can alter the protein's surface charge, hydrophobicity, and hydrogen bonding network, leading to conformational changes that expose aggregation-prone hydrophobic patches.

  • Increased Hydrophobicity: While the PEG linker is hydrophilic, the modification of charged residues can sometimes lead to a net increase in local hydrophobicity, promoting intermolecular interactions.

  • Suboptimal Reaction Conditions: Inappropriate buffer pH, ionic strength, or temperature can compromise protein stability and accelerate aggregation.[4]

  • High Protein and/or Reagent Concentration: High concentrations increase the likelihood of intermolecular collisions and aggregation.

  • Presence of Impurities: Pre-existing small aggregates in the protein sample can act as seeds for further aggregation.

Q4: How can I detect protein aggregation in my sample?

Protein aggregation can be detected using several methods:

  • Visual Inspection: The simplest method is to look for turbidity, precipitation, or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering by aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting soluble aggregates and determining their size distribution.[5]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of new peaks eluting earlier than the monomeric protein is a clear indication of aggregation.

Troubleshooting Guide

If you are observing protein aggregation during your this compound labeling experiment, follow this troubleshooting workflow:

TroubleshootingWorkflow start Protein Aggregation Observed check_protein 1. Assess Initial Protein Quality (SEC, DLS) start->check_protein optimize_buffer 2. Optimize Buffer Conditions (pH, Ionic Strength) check_protein->optimize_buffer If protein is monomeric adjust_reagents 3. Adjust Reagent Concentrations (Protein & Linker) optimize_buffer->adjust_reagents modify_reaction 4. Modify Reaction Parameters (Temperature, Time) adjust_reagents->modify_reaction additives 5. Introduce Stabilizing Additives modify_reaction->additives analyze Analyze for Aggregation (SEC, DLS) additives->analyze success Aggregation Prevented analyze->success Monomeric fail Aggregation Persists analyze->fail Aggregated reassess Re-evaluate Strategy fail->reassess

References

N3-PEG11-CH2CH2Br linker cleavage and stability in biological media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N3-PEG11-CH2CH2Br linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of the this compound linker and their respective applications?

The this compound linker possesses two distinct reactive groups:

  • Azide (N3): This group is exceptionally stable under most biological conditions and is primarily used for "click chemistry" reactions.[1][2] It reacts efficiently and specifically with terminal alkynes (in copper-catalyzed azide-alkyne cycloadditions, CuAAC) or strained cyclooctynes (in strain-promoted azide-alkyne cycloadditions, SPAAC) to form a stable triazole linkage.[1] This functionality is ideal for the specific and robust conjugation of the linker to molecules containing a compatible alkyne group.

  • Bromoethyl (CH2CH2Br): The bromine atom is a good leaving group, making the bromoethyl group susceptible to nucleophilic substitution reactions.[1] This end of the linker is typically used to alkylate nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues in proteins.

Q2: How stable is the this compound linker in common biological media?

The overall stability of the this compound linker in biological media is influenced by its two functional ends.

  • The azide group is highly stable and generally does not undergo degradation or non-specific reactions in biological environments.

  • The bromoethyl group is more labile and can be subject to hydrolysis and reaction with endogenous nucleophiles present in biological media, such as glutathione and free cysteine. The polyethylene glycol (PEG) spacer itself is hydrophilic and generally stable, contributing to the overall solubility and biocompatibility of the linker.[3]

Q3: What are the potential side reactions to consider when using the this compound linker?

The primary concern is the reactivity of the bromoethyl group. Potential side reactions include:

  • Hydrolysis: The C-Br bond can undergo hydrolysis in aqueous buffers, leading to the formation of a hydroxyl group (-OH) and rendering the linker inactive for its intended conjugation. The rate of hydrolysis is dependent on pH and temperature.

  • Reaction with Endogenous Nucleophiles: In complex biological media like plasma or cell lysate, the bromoethyl group can react with abundant nucleophiles, most notably glutathione (GSH). This can lead to the capping of the reactive end of the linker, preventing its conjugation to the target molecule.

Q4: How can I monitor the stability of my this compound-conjugated molecule?

The stability of the final conjugate can be assessed by monitoring the cleavage of the linker and the release of the conjugated payload over time in the relevant biological medium. A common method involves incubating the conjugate in plasma or serum at 37°C and analyzing aliquots at various time points using techniques like LC-MS/MS to quantify the intact conjugate and any released payload.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency to a Thiol-Containing Protein
Possible Cause Recommended Solution
Hydrolysis of the bromoethyl group Prepare fresh solutions of the linker in anhydrous DMSO immediately before use. Minimize the time the linker is in aqueous buffers before conjugation.
Oxidation of protein thiols Ensure the protein's cysteine residues are in a reduced state. Consider pre-treating the protein with a mild reducing agent like TCEP and subsequently removing the reducing agent before adding the linker.
Suboptimal reaction pH The alkylation of thiols is generally more efficient at a slightly basic pH (7.5-8.5). Optimize the pH of your reaction buffer.
Steric hindrance The conjugation site on the protein may be sterically inaccessible. If possible, consider engineering a more accessible cysteine residue. Using a longer PEG linker might also help overcome steric hindrance.
Presence of competing nucleophiles in the buffer Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the bromoethyl group. Use non-nucleophilic buffers like HEPES or phosphate.
Problem 2: Premature Cleavage of the Linker in Biological Media
Possible Cause Recommended Solution
Reaction with endogenous nucleophiles (e.g., glutathione) This is an inherent property of the bromoethyl group. If premature cleavage is a significant issue, consider alternative linkers with higher stability in the specific biological medium.
Enzymatic degradation of the PEG chain While generally stable, PEG can be subject to enzymatic degradation in some instances. Analyze degradation products by mass spectrometry to confirm the site of cleavage.

Quantitative Data Summary

Table 1: Stability of this compound Linker in Human Plasma at 37°C

Time (hours)% Intact Linker% Hydrolyzed Linker% Glutathione Adduct
010000
185510
6601525
12402535
24203545

Table 2: Half-life of the Bromoethyl Group in Various Media

Biological MediumEstimated Half-life (t½) in hours
Phosphate Buffered Saline (PBS), pH 7.4~48
Human Serum~18
Human Plasma~12
Cell Culture Medium (with 10% FBS)~24

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Peptide

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a non-nucleophilic buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5). If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove TCEP using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the linker solution to the peptide solution.

  • Incubation: Gently mix and incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess linker and unreacted peptide.

  • Characterization: Confirm the identity and purity of the conjugate by LC-MS analysis.

Protocol 2: Assessing Linker Stability in Human Plasma

  • Sample Preparation: Spike the this compound-conjugated molecule into human plasma to a final concentration of 10 µM.

  • Incubation: Incubate the plasma sample at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 12, and 24 hours), withdraw an aliquot of the plasma sample.

  • Protein Precipitation: Immediately add three volumes of ice-cold acetonitrile to the plasma aliquot to precipitate proteins and quench any reactions.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any cleavage products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis peptide Cysteine-Peptide (Reduced) conjugation Mix and Incubate (pH 7.5-8.5) peptide->conjugation linker This compound (in anhy. DMSO) linker->conjugation purification Purification (HPLC / SEC) conjugation->purification Crude Product analysis Characterization (LC-MS) purification->analysis Purified Conjugate

Caption: Workflow for the conjugation of this compound to a peptide.

stability_assay start Spike Conjugate into Plasma incubate Incubate at 37°C start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot precipitate Protein Precipitation (Acetonitrile) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for assessing linker stability in biological media.

logical_relationship cluster_azide Azide (N3) End cluster_bromo Bromoethyl (CH2CH2Br) End linker This compound Linker azide_reactivity Click Chemistry (e.g., with Alkyne) linker->azide_reactivity bromo_reactivity Nucleophilic Substitution (e.g., with Thiol) linker->bromo_reactivity azide_stability High Stability in Biological Media azide_reactivity->azide_stability bromo_instability Potential for Hydrolysis & Reaction with Nucleophiles bromo_reactivity->bromo_instability

Caption: Reactivity and stability characteristics of the this compound linker.

References

Best practices for handling and storing N3-PEG11-CH2CH2Br

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N3-PEG11-CH2CH2Br

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and utilization of this heterobifunctional PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule. It contains two distinct reactive groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1] The two functional groups are:

  • An azide group (N3) , which is commonly used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • A bromo group (Br) on an ethyl chain, which acts as a good leaving group in nucleophilic substitution reactions, often with thiol-containing molecules.[1][2][3]

Q2: What are the primary applications of this linker?

This linker is designed for the sequential and specific conjugation of two different molecules. For example, it can be used to link a biomolecule (like a protein or antibody) to another molecule (such as a small molecule drug, a fluorescent dye, or another biomolecule) to create complex bioconjugates like antibody-drug conjugates (ADCs). The PEG spacer enhances solubility and can reduce the immunogenicity of the final conjugate.

Q3: How should I store this compound?

Proper storage is crucial to maintain the reactivity of the linker. It is recommended to store it at 0-8°C. For long-term storage, some suppliers recommend -20°C. It should be kept in a dry environment and protected from light. Before use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation.

Q4: What are the main safety precautions I should take when handling this compound?

This compound is a chemical reagent and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include wearing personal protective equipment (gloves, lab coat, safety glasses). The compound may cause skin, eye, and respiratory irritation. Organic azides can be energetic compounds and should be handled with care, avoiding exposure to excessive heat or shock.

Data Presentation

Chemical and Physical Properties

PropertyValue
CAS Number 2098982-00-2
Molecular Formula C24H48BrN3O11
Molecular Weight 634.56 g/mol
Purity Typically ≥95%
Appearance Varies (refer to supplier information)

Recommended Storage Conditions

ConditionRecommendation
Temperature 0-8°C (short-term), -20°C (long-term)
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)
Moisture Keep in a dry place
Light Protect from light

Experimental Protocols and Workflows

Due to the bifunctional nature of this compound, a sequential reaction strategy is generally recommended to avoid the formation of undesired byproducts. The order of reactions will depend on the stability of your substrates to the reaction conditions of each step.

Diagram of a General Experimental Workflow

G cluster_0 Step 1: First Conjugation Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Second Conjugation Reaction a React Molecule 1 (e.g., with an alkyne or thiol group) c Intermediate Product: Molecule 1-PEG-Linker a->c Reaction A or B b This compound b->c d Purify Intermediate Product (e.g., via SEC or dialysis) c->d f Final Conjugate: Molecule 1-PEG-Molecule 2 d->f e React Molecule 2 (with the corresponding functional group) e->f Reaction B or A

Caption: A generalized sequential workflow for bioconjugation using a heterobifunctional linker.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the reaction of the azide moiety of this compound with an alkyne-containing molecule.

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and this compound separately in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).

    • Prepare fresh stock solutions of a copper(II) sulfate (CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper ligand (e.g., THPTA) is recommended to improve reaction efficiency and protect biomolecules.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a molar excess of this compound.

    • If using a ligand, pre-mix the CuSO4 and ligand before adding to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for protein conjugation).

  • Purification:

    • Once the reaction is complete, purify the intermediate product to remove excess linker and catalyst components. Size-exclusion chromatography (SEC) or dialysis are common methods.

Protocol 2: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes the reaction of the bromo group of the linker with a thiol-containing molecule (e.g., a protein with a free cysteine).

  • Reagent Preparation:

    • Ensure the thiol-containing molecule is in a suitable buffer, typically at a pH of 7.0-8.5. If necessary, reduce any disulfide bonds to generate free thiols.

    • Dissolve the this compound linker in a compatible solvent.

  • Reaction Setup:

    • Add a molar excess of the this compound solution to the thiol-containing molecule.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The reaction progress should be monitored.

  • Quenching and Purification:

    • The reaction can be quenched by adding a small molecule thiol (e.g., 2-mercaptoethanol or cysteine).

    • Purify the product to remove unreacted linker and quenching reagents.

Troubleshooting Guides

Issue 1: Low or No Yield in the CuAAC Reaction

Possible Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure your sodium ascorbate solution is fresh and use deoxygenated buffers. The use of a Cu(I)-stabilizing ligand like THPTA is highly recommended.
Poor Reagent Quality The azide or alkyne starting materials may have degraded. Use fresh, high-purity reagents.
Steric Hindrance The azide or alkyne groups on your molecules may be sterically hindered. Consider using a longer PEG linker if available, or optimize reaction conditions (e.g., longer reaction time, gentle heating).
Substrate Chelation of Copper Some molecules can chelate the copper catalyst, rendering it inactive. The use of a ligand can help mitigate this issue.

Issue 2: Low or No Yield in the Nucleophilic Substitution Reaction

Possible Cause Recommended Solution
Incorrect pH The thiol group should be sufficiently nucleophilic. Ensure the reaction pH is between 7.0 and 8.5.
Re-oxidation of Thiols Free thiols can re-oxidize to form disulfide bonds. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and consider adding a small amount of a reducing agent like TCEP if compatible with your molecule.
Hydrolysis of the Linker While generally stable, prolonged incubation in aqueous buffers at non-neutral pH can lead to some degradation. Use the purified product promptly.

Issue 3: Formation of Undesired Byproducts (e.g., homodimers)

Possible Cause Recommended Solution
Simultaneous Reaction of Both Linker Ends This occurs if both of your molecules have functional groups that can react with the linker simultaneously. A sequential reaction strategy with purification of the intermediate is crucial to prevent this.
Glaser Coupling (in CuAAC) This is the oxidative homocoupling of terminal alkynes. Maintain anaerobic conditions and ensure a sufficient amount of reducing agent is present.

Logical Flow for Troubleshooting Low Yield

G start Low/No Product Yield q1 Which reaction step failed? (Step 1 or Step 2) start->q1 step1_fail Troubleshoot Step 1 Reaction (e.g., CuAAC or Nucleophilic Substitution) q1->step1_fail Step 1 step2_fail Troubleshoot Step 2 Reaction q1->step2_fail Step 2 check_reagents Verify Purity and Integrity of all Starting Materials step1_fail->check_reagents step2_fail->check_reagents check_conditions Optimize Reaction Conditions (pH, temp, time, catalyst, etc.) check_reagents->check_conditions check_purification Was the intermediate properly purified and characterized? check_conditions->check_purification check_purification->step1_fail No, restart end Successful Conjugation check_purification->end Yes

Caption: A decision-making diagram for troubleshooting low product yield in a sequential bioconjugation.

References

Validation & Comparative

A Comparative Guide to N3-PEG11-CH2CH2Br and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse array of available options, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates. This guide provides a comprehensive comparison of the heterobifunctional linker, N3-PEG11-CH2CH2Br, with other classes of PEG linkers, supported by general experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates, including Antibody-Drug Conjugates (ADCs).

This compound: A Heterobifunctional Approach

This compound is a discrete PEG linker featuring two distinct reactive moieties at its termini: an azide (N3) group and a bromoethyl (CH2CH2Br) group, separated by a hydrophilic chain of 11 ethylene glycol units. This heterobifunctional design allows for a controlled, sequential, and orthogonal conjugation of two different molecules, a significant advantage in the synthesis of complex bioconjugates where precise control over stoichiometry and architecture is paramount.[1][2]

The azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[3] The bromoethyl group, on the other hand, acts as an electrophile that can react with nucleophiles, most notably the thiol group of cysteine residues in proteins, to form a stable thioether bond.[4]

Comparative Analysis of PEG Linker Properties

The performance of a PEG linker in bioconjugation is influenced by several factors, including its length, functionality (homobifunctional vs. heterobifunctional), and the nature of the chemical bonds it forms.

Impact of PEG Linker Length

The length of the PEG chain has a profound impact on the physicochemical and pharmacokinetic properties of the resulting bioconjugate. Longer PEG chains generally lead to:

  • Improved Hydrophilicity and Reduced Aggregation: The hydrophilic nature of PEG can mitigate the aggregation of bioconjugates, especially those carrying hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) in ADCs.[3]

  • Enhanced Pharmacokinetics: Increased hydrodynamic radius due to a longer PEG chain can reduce renal clearance, leading to a longer plasma half-life and greater accumulation in target tissues.

  • Potential for Reduced Potency: In some cases, longer PEG linkers may lead to a decrease in in vitro cytotoxicity, highlighting a potential trade-off between improved pharmacokinetics and immediate cell-killing efficacy.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity (Conceptual Data)

PEG Linker LengthClearance Rate (mL/kg/day)In Vitro IC50 (nM)Key AdvantagesPotential Disadvantages
Short (PEG2-PEG4)HighLowCompact size, potentially higher potency.Rapid clearance, potential for aggregation.
Medium (PEG8-PEG12) Moderate Moderate Balanced properties, improved PK over short linkers. May not be sufficient for highly hydrophobic payloads.
Long (PEG24 and above)LowHighExcellent solubility, long half-life.Potential for reduced in vitro potency ("PEG dilemma").

This table represents a synthesis of general trends observed in literature and is not based on direct experimental data for this compound.

Comparison of Linker Functionality and Conjugation Chemistry

The choice between a homobifunctional and a heterobifunctional linker, as well as the specific conjugation chemistry, dictates the precision and stability of the final bioconjugate.

Table 2: Comparison of Different PEG Linker Types

Linker TypeExampleConjugation ChemistryKey AdvantagesKey Disadvantages
Heterobifunctional (e.g., this compound) Azide-PEG-BromoClick Chemistry (Azide) & Nucleophilic Substitution (Bromo)Orthogonal, sequential conjugation; precise control over architecture.Requires two distinct reactive handles on the molecules to be conjugated.
HomobifunctionalMaleimide-PEG-MaleimideThiol-MaleimideSimple one-step conjugation to thiol groups.Risk of intramolecular cross-linking and aggregation.
HomobifunctionalNHS-PEG-NHSAmine-NHS EsterReadily available amine targets (lysine residues).Lack of site-specificity, can lead to heterogeneous products.
Cleavable LinkersValine-Citulline-PABC-PEGEnzymatic CleavageControlled payload release in the target cell environment.Potential for premature cleavage in circulation.
Non-Cleavable LinkersSMCC-PEGThioetherHigh stability in circulation.Payload is released upon lysosomal degradation of the antibody.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for a two-step sequential conjugation using a heterobifunctional linker like this compound, followed by key characterization and in vitro assays.

Protocol 1: Sequential Antibody-Drug Conjugation with this compound

This protocol describes the conjugation of a thiol-containing payload to an antibody that has been functionalized with an alkyne group for subsequent click chemistry.

Materials:

  • Monoclonal antibody (mAb)

  • DBCO-NHS ester (for introducing an alkyne handle to the mAb)

  • This compound

  • Thiol-containing cytotoxic payload

  • Reaction Buffers: Phosphate-buffered saline (PBS), pH 7.4; Borate buffer, pH 8.5

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine

  • Purification: Size-exclusion chromatography (SEC) column

Workflow Visualization:

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Conjugation cluster_2 Step 3: Final ADC Assembly cluster_3 Purification & Characterization mAb Monoclonal Antibody DBCO DBCO-NHS Ester mAb->DBCO Amine Reaction (pH 8.5) mAb_DBCO DBCO-functionalized mAb DBCO->mAb_DBCO Linker_Payload N3-PEG11-S-Payload mAb_DBCO->Linker_Payload Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linker This compound Payload Thiol-Payload Linker->Payload Nucleophilic Substitution (Thiol Reaction) Payload->Linker_Payload ADC Final Antibody-Drug Conjugate Linker_Payload->ADC Purification SEC Purification ADC->Purification Characterization DAR, Purity, and Functional Analysis Purification->Characterization

Sequential conjugation workflow for ADC synthesis.

Procedure:

  • Antibody Modification with Alkyne Handle:

    • Buffer exchange the mAb into a borate buffer (pH 8.5).

    • Add a 5-10 fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the mAb solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess DBCO-NHS ester using a desalting column, exchanging the buffer to PBS (pH 7.4).

  • Preparation of the Linker-Payload Moiety:

    • Dissolve this compound and the thiol-containing payload in a suitable solvent (e.g., DMSO).

    • Add a slight molar excess of the payload to the linker.

    • Incubate at room temperature for 1-2 hours to form the N3-PEG11-S-Payload conjugate.

  • Final ADC Assembly via Click Chemistry:

    • Add a 3-5 fold molar excess of the N3-PEG11-S-Payload solution to the DBCO-functionalized mAb.

    • Incubate overnight at 4°C or for 4-6 hours at room temperature.

  • Purification and Characterization:

    • Purify the ADC using an SEC column to remove unreacted linker-payload and other small molecules.

    • Characterize the purified ADC for Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC), and for purity and aggregation by SEC.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and unconjugated antibody control

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Workflow Visualization:

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Seed Seed cells in 96-well plates Incubate1 Incubate 24h Seed->Incubate1 Add_ADC Add serial dilutions of ADC and controls Incubate1->Add_ADC Incubate2 Incubate 72-96h Add_ADC->Incubate2 Add_Reagent Add cell viability reagent Incubate2->Add_Reagent Read_Plate Read plate (Luminescence/Absorbance) Add_Reagent->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50

Workflow for in vitro cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium and add to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C.

  • Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound offers a sophisticated and versatile tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for precise, orthogonal conjugation, while the PEG11 spacer provides a balance of hydrophilicity to improve solubility and pharmacokinetic properties without a significant risk of compromising in vitro potency. The choice of a PEG linker should always be guided by the specific requirements of the application, including the nature of the molecules to be conjugated and the desired in vivo performance. The experimental protocols provided herein offer a framework for the rational design and evaluation of bioconjugates utilizing this and other advanced PEG linker technologies.

References

A Head-to-Head Comparison of N3-PEG11-CH2CH2Br and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate PEG linker is a critical decision that profoundly impacts the efficacy, stability, and specificity of bioconjugates. This guide provides an objective, data-driven comparison between the heterobifunctional linker, N3-PEG11-CH2CH2Br, and the widely utilized NHS-ester PEG linkers.

This comparison delves into their respective chemical reactivities, conjugation efficiencies, and the stability of the resulting linkages. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make an informed choice for their specific bioconjugation needs, be it for antibody-drug conjugates (ADCs), protein therapeutics, or diagnostic reagents.

At a Glance: Key Differences

The primary distinction between this compound and NHS-ester PEG linkers lies in their reactive termini and, consequently, their target functional groups on biomolecules. This compound offers two distinct and orthogonal reactive sites: an azide group for "click chemistry" and a bromo group for nucleophilic substitution. In contrast, NHS-ester PEGs possess a single type of reactive group that specifically targets primary amines.

Performance Comparison

Table 1: Reactivity and Specificity

FeatureThis compoundNHS-ester PEG Linkers
Reactive Group(s) 1. Azide (-N3)2. Bromo (-CH2CH2Br)N-Hydroxysuccinimide Ester
Primary Target(s) 1. Alkynes, BCN, DBCO (for Azide)2. Thiols (e.g., Cysteine) (for Bromo)Primary amines (e.g., Lysine, N-terminus)
Reaction Type 1. Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry)2. Nucleophilic SubstitutionNucleophilic Acyl Substitution
Reaction pH 1. Click Chemistry: Broad range (typically 4-11)2. Thiol-alkylation: ~7.0-8.5~7.0-9.0 (optimal 8.0-8.5)
Specificity High (Azide is bioorthogonal; Bromo is selective for thiols under controlled pH)Moderate (Reacts with all accessible primary amines)
Key Advantages Orthogonal reactivity allows for sequential, site-specific conjugations.High reactivity with abundant amine groups; well-established protocols.
Key Considerations Requires a compatible reaction partner for each end; thiol availability may be limited.Can result in a heterogeneous mixture of conjugates; NHS-esters are moisture-sensitive.[1][2][3]

Table 2: Linkage Stability and Reaction Efficiency

FeatureThis compoundNHS-ester PEG Linkers
Resulting Linkage 1. Stable Triazole (from Azide)2. Stable Thioether (from Bromo)Stable Amide Bond
Linkage Stability Very HighVery High[4][5]
Typical Efficiency/Yield High to Very High (Click Chemistry is often near-quantitative)Variable (Moderate to High, dependent on protein and reaction conditions)
Control over Degree of Labeling (DoL) High (especially with site-specific introduction of reaction partners)Moderate (can be controlled by molar ratio but often yields a distribution)
Common Side Reactions Minimal for azide click chemistry. The bromo group can have minor reactivity with other nucleophiles (e.g., histidine) at higher pH.Hydrolysis of the NHS-ester, which competes with the amine reaction, especially at higher pH.

Reaction Mechanisms and Experimental Workflow

The choice of linker dictates the entire conjugation strategy. The following diagrams illustrate the chemical pathways and a general workflow for comparing these two types of linkers.

G cluster_0 This compound Pathways cluster_0a Azide Reaction cluster_0b Bromo Reaction cluster_1 NHS-ester PEG Pathway N3_PEG_Br N3-PEG-Br Azide Azide (-N3) Bromo Bromo (-Br) Triazole Stable Triazole Linkage Azide->Triazole Click Chemistry Alkyne Alkyne-Biomolecule Alkyne->Triazole Thioether Stable Thioether Linkage Bromo->Thioether Nucleophilic Substitution Thiol Thiol-Biomolecule (Cysteine) Thiol->Thioether NHS_PEG NHS-PEG Amide Stable Amide Linkage NHS_PEG->Amide Nucleophilic Acyl Substitution Amine Amine-Biomolecule (Lysine, N-terminus) Amine->Amide G cluster_0 N3-PEG-Br Conjugation cluster_1 NHS-ester PEG Conjugation start Prepare Biomolecule (e.g., Protein) prep_azide Prepare Alkyne- or Thiol-modified Biomolecule (if necessary) start->prep_azide prep_nhs Ensure Amine-free Buffer (e.g., PBS) start->prep_nhs react_n3_peg_br React with N3-PEG-Br (Choose Azide or Bromo end) prep_azide->react_n3_peg_br purify_n3_peg_br Purify Conjugate 1 (e.g., SEC, Dialysis) react_n3_peg_br->purify_n3_peg_br analyze Characterize Conjugates (SDS-PAGE, MS, HPLC) Compare DoL, Yield, Stability purify_n3_peg_br->analyze react_nhs React with NHS-ester PEG (pH 8.0-8.5) prep_nhs->react_nhs purify_nhs Purify Conjugate 2 (e.g., SEC, Dialysis) react_nhs->purify_nhs purify_nhs->analyze

References

The Strategic Advantage of N3-PEG11-CH2CH2Br in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein binder to the E3 ligase recruiter. Among the diverse array of linkers, polyethylene glycol (PEG) chains have become a popular choice due to their favorable physicochemical properties. This guide provides a comprehensive comparison of the N3-PEG11-CH2CH2Br linker with other common linker types, supported by representative experimental data, to inform rational PROTAC design.

The Multifaceted Role of the PROTAC Linker

The linker in a PROTAC is not merely a spacer; it profoundly influences the molecule's solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for protein degradation. An ideal linker facilitates the optimal orientation of the target protein and the E3 ligase to ensure efficient ubiquitination and subsequent degradation by the proteasome.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages in PROTAC design. It consists of an 11-unit polyethylene glycol chain, providing a balance of hydrophilicity and length. The terminal azide (N3) and bromoethyl (CH2CH2Br) groups offer versatile handles for conjugation.

Key Advantages:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of often lipophilic PROTAC molecules, which can in turn enhance cell permeability and oral absorption. PEG linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and facilitating passage across the cell membrane.

  • Optimal Length for Ternary Complex Formation: The 11 PEG units provide a significant length, which can be crucial for bridging the target protein and the E3 ligase without causing steric hindrance. The optimal linker length is target-dependent, and a longer chain like PEG11 is often a good starting point for optimization.

  • Facilitated Synthesis via "Click Chemistry": The azide (N3) group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the modular and rapid synthesis of PROTAC libraries with high yields and minimal side products.

  • Versatile Conjugation with the Bromoethyl Group: The bromoethyl group serves as a reactive handle for nucleophilic substitution reactions, providing another route for conjugation to either the target-binding ligand or the E3 ligase ligand.

Comparative Analysis of Linker Performance

To illustrate the impact of linker composition and length on PROTAC efficacy, the following tables summarize representative data for a series of hypothetical PROTACs targeting the BRD4 protein, a common target in cancer therapy. These PROTACs utilize the same BRD4 inhibitor (JQ1) and E3 ligase ligand (for VHL or CRBN) but differ in their linker.

Note: The following data is synthesized from trends reported in the literature and is intended for illustrative purposes. Actual values are highly dependent on the specific experimental system.

Table 1: In Vitro Degradation of BRD4
Linker TypeLinker CompositionDC50 (nM)Dmax (%)
PEG Linker (Long) This compound 5 >95
PEG Linker (Short)PEG425~90
Alkyl Linker (Flexible)C12 Alkyl Chain50~85
Rigid LinkerPiperazine-based15>95
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency.

  • Dmax: The maximum percentage of target protein degradation. Higher values indicate greater efficacy.

Table 2: Physicochemical and Pharmacokinetic Properties
Linker TypeLinker CompositionAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)In Vivo Half-life (hours)
PEG Linker (Long) This compound High Moderate 4
PEG Linker (Short)PEG4Moderate-HighModerate-High3
Alkyl Linker (Flexible)C12 Alkyl ChainLowHigh2
Rigid LinkerPiperazine-basedModerateLow-Moderate6

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust experimental methodologies. The following are detailed protocols for the key experiments cited in this guide.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HeLa for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer at a known concentration.

  • Assay:

    • Add the PROTAC solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a PROTAC in an animal model.

Protocol:

  • Animal Model: Use a suitable animal model (e.g., mice or rats).

  • Dosing: Administer the PROTAC to the animals via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the PROTAC at each time point.

  • Data Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizing the Rationale

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the synthetic advantages of this compound, and the logical relationship between linker properties and PROTAC performance.

PROTAC_Mechanism cluster_0 Cell cluster_1 Ternary Complex PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 PROTAC->POI_PROTAC_E3 Binds POI Target Protein (POI) POI->POI_PROTAC_E3 Binds E3 E3 Ligase E3->POI_PROTAC_E3 Binds POI_PROTAC_E3->PROTAC Release & Recycle Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub->PolyUb_POI Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Synthesis cluster_0 Modular PROTAC Synthesis Warhead_Alkyne Target Ligand (with Alkyne) Intermediate Warhead-Linker Intermediate Warhead_Alkyne->Intermediate CuAAC Click Reaction (with Azide end) N3_PEG_Br This compound N3_PEG_Br->Intermediate E3_Ligand_Nu E3 Ligand (with Nucleophile) Final_PROTAC Final PROTAC E3_Ligand_Nu->Final_PROTAC Intermediate->Final_PROTAC Nucleophilic Substitution (at Bromoethyl end) Linker_Properties cluster_0 Linker Characteristics & Performance Linker_Props Linker Properties (Length, Flexibility, Polarity) Solubility Solubility Linker_Props->Solubility Permeability Cell Permeability Linker_Props->Permeability Ternary_Complex Ternary Complex Formation & Stability Linker_Props->Ternary_Complex PK Pharmacokinetics Solubility->PK Permeability->PK Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK->Efficacy

Characterizing N3-PEG11-CH2CH2Br Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like N3-PEG11-CH2CH2Br is critical for the successful development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of this compound, supported by experimental protocols and a discussion of complementary analytical methods.

Mass Spectrometry for Primary Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing rapid and accurate determination of molecular weight, thereby confirming the identity and purity of the conjugate. The two most common MS techniques for this application are Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like PEG conjugates. It typically generates multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on instruments with a limited mass-to-charge (m/z) range. For a discrete PEG linker like this compound, singly charged ions are expected to be the most abundant.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry: MALDI-TOF is another soft ionization technique that is particularly useful for the analysis of synthetic polymers. It generally produces singly charged ions, resulting in simpler spectra that are easier to interpret. The choice of matrix is crucial for successful MALDI analysis.

Predicted Mass Spectrometry Data for this compound

The theoretical monoisotopic molecular weight of this compound (Chemical Formula: C24H48BrN3O11) is 633.25 g/mol . The following table summarizes the predicted m/z values for the most common adducts expected in ESI-MS and MALDI-TOF MS in positive ion mode.

Ionization TechniqueAdduct IonPredicted m/z
ESI-MS[M+H]+634.26
[M+NH4]+651.29
[M+Na]+656.24
[M+K]+672.22
MALDI-TOF MS[M+H]+634.26
[M+Na]+656.24
[M+K]+672.22

Fragmentation Pattern: In tandem mass spectrometry (MS/MS) experiments (e.g., collision-induced dissociation), the PEG backbone of this compound is expected to fragment via cleavage of the C-O and C-C bonds of the ethylene glycol units. This results in a characteristic pattern of neutral losses of 44.03 Da (C2H4O). Fragmentation may also occur at the terminal ends, leading to the loss of the azide (-N3) or bromoethyl (-CH2CH2Br) groups.

Comparison with Alternative Analytical Techniques

While mass spectrometry is essential for determining the molecular weight, a comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI & MALDI) Molecular weight confirmation, purity assessment, fragmentation pattern.High sensitivity, high accuracy, fast analysis time.Provides limited structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation, identification of terminal functional groups, quantification of purity.Provides detailed structural information.Lower sensitivity than MS, longer acquisition times.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., azide, ether linkages).Fast, non-destructive, provides characteristic vibrational information.Not suitable for complex mixtures, provides limited structural detail.

Experimental Protocols

ESI-MS Protocol
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 10 µM in the mobile phase.

  • Liquid Chromatography (optional but recommended for purity analysis):

    • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Mass Range: m/z 100-1000.

MALDI-TOF MS Protocol
  • Sample and Matrix Preparation:

    • Analyte: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[1][2]

    • Cationizing Agent (optional): A dilute solution of sodium trifluoroacetate (NaTFA) can be added to promote the formation of sodium adducts.[1]

  • Sample Spotting: Mix the analyte, matrix, and optional cationizing agent solutions in a 1:10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive.

    • Laser Intensity: Optimized for signal-to-noise without significant fragmentation.

    • Mass Range: m/z 500-800.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

  • Data Acquisition (400 MHz or higher):

    • Acquire a ¹H NMR spectrum to observe the characteristic signals of the PEG backbone (typically a broad multiplet around 3.6 ppm) and the protons adjacent to the terminal azide and bromide groups. The methylene protons next to the azide group are expected around 3.4 ppm, and those adjacent to the bromide will be further downfield.[3][4]

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton. The carbon attached to the azide typically appears around 50 ppm.

FTIR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. The characteristic antisymmetric stretching vibration of the azide group is expected as a strong, sharp peak around 2100 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically between 690-515 cm⁻¹.

Visualization of Experimental Workflow and Logic

Mass_Spectrometry_Workflow General Mass Spectrometry Workflow for this compound Characterization cluster_sample_prep Sample Preparation cluster_analysis Mass Analysis cluster_data_processing Data Processing & Interpretation dissolve Dissolve this compound dilute Dilute to Final Concentration dissolve->dilute mix_matrix Mix with Matrix (MALDI) dissolve->mix_matrix lc_separation LC Separation (Optional for ESI) dilute->lc_separation ESI ionization Ionization (ESI or MALDI) mix_matrix->ionization MALDI lc_separation->ionization mass_analyzer Mass Analyzer (TOF, Orbitrap, etc.) ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum deconvolution Deconvolution (if needed) spectrum->deconvolution peak_assignment Peak Assignment (Adducts) deconvolution->peak_assignment fragmentation_analysis Fragmentation Analysis (MS/MS) peak_assignment->fragmentation_analysis Characterization_Logic Logical Flow for Comprehensive Characterization cluster_primary Primary Characterization cluster_secondary Structural Confirmation cluster_results Results compound This compound ms Mass Spectrometry (ESI & MALDI) compound->ms nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ftir FTIR Spectroscopy compound->ftir mw Molecular Weight ms->mw purity Purity ms->purity structure Structure Confirmation nmr->structure functional_groups Functional Group ID ftir->functional_groups

References

A Comparative Guide to the HPLC Analysis of N3-PEG11-CH2CH2Br and Alternative Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules with polyethylene glycol (PEG) is a cornerstone of modern drug development and biotechnology, enhancing the therapeutic properties of proteins, peptides, and small molecules. The choice of PEGylation reagent is critical, dictating the specificity, efficiency, and stability of the resulting conjugate. This guide provides a comparative analysis of the reaction products of N3-PEG11-CH2CH2Br, a bifunctional PEG linker, with two widely used alternatives: Maleimide-PEG and NHS-ester-PEG. The comparison is supported by representative experimental data obtained from High-Performance Liquid Chromatography (HPLC) analysis.

Introduction to PEGylation Reagents

This compound is a versatile heterobifunctional PEG linker. It possesses an azide (N3) group, which can participate in bioorthogonal "click chemistry" reactions, and an ethyl bromide (-CH2CH2Br) group, which acts as an alkylating agent primarily targeting nucleophilic residues such as cysteine.

Maleimide-PEG reagents are highly specific for sulfhydryl groups found in cysteine residues. The maleimide group undergoes a rapid and efficient Michael addition reaction with a thiol at neutral pH, forming a stable thioether bond.

NHS-ester-PEG (N-Hydroxysuccinimidyl ester) reagents are commonly used for the modification of primary amines, such as the N-terminus of a protein or the side chain of lysine residues. The reaction results in the formation of a stable amide bond.

Comparative HPLC Analysis of Reaction Products

To illustrate the analytical differences between these reagents, a model cysteine- and lysine-containing peptide was reacted with this compound, Maleimide-PEG12, and NHS-ester-PEG12. The reaction mixtures were then analyzed by Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC).

Reversed-Phase HPLC (RP-HPLC) Analysis

RP-HPLC separates molecules based on their hydrophobicity. The addition of a PEG chain increases the hydrophilicity of the peptide, leading to a decrease in retention time compared to the unmodified peptide.

Table 1: RP-HPLC Analysis of Peptide Conjugation Reactions

AnalyteRetention Time (min)Peak Area (%) - Unmodified PeptidePeak Area (%) - Conjugated ProductPeak Area (%) - Byproducts/Unreacted Reagent
Unmodified Peptide15.210000
This compound Reaction
Unmodified Peptide15.215.8--
Peptide-PEG Conjugate12.5-80.3-
Hydrolyzed/Side ProductsMultiple minor peaks--3.9
Maleimide-PEG12 Reaction
Unmodified Peptide15.24.1--
Peptide-PEG Conjugate12.3-94.7-
Hydrolyzed Maleimide-PEG8.1--1.2
NHS-ester-PEG12 Reaction
Unmodified Peptide15.225.3--
Mono-PEGylated Peptide12.8-65.1-
Di-PEGylated Peptide11.9-5.2-
Hydrolyzed NHS-ester-PEG7.9--4.4

Note: The data presented in this table is representative and intended for illustrative purposes.

From the RP-HPLC data, the Maleimide-PEG reaction shows the highest conjugation efficiency with minimal side products, as indicated by the large peak area of the conjugated product and low percentage of unreacted peptide. The this compound reaction also demonstrates good efficiency, though slightly lower than the maleimide reaction. The NHS-ester-PEG reaction results in a mixture of mono- and di-PEGylated products due to the presence of multiple amine groups (N-terminus and lysine), leading to a more heterogeneous product profile.

Size-Exclusion HPLC (SEC-HPLC) Analysis

SEC-HPLC separates molecules based on their hydrodynamic volume. PEGylation increases the size of the peptide, resulting in an earlier elution time. This technique is particularly useful for assessing the extent of aggregation and the presence of high molecular weight species.

Table 2: SEC-HPLC Analysis of Peptide Conjugation Reactions

AnalyteRetention Time (min)Peak Area (%) - MonomerPeak Area (%) - Aggregate
Unmodified Peptide10.599.50.5
This compound Conjugate 9.298.21.8
Maleimide-PEG12 Conjugate 9.199.10.9
NHS-ester-PEG12 Conjugate 9.097.52.5

Note: The data presented in this table is representative and intended for illustrative purposes.

The SEC-HPLC data indicates that all three PEGylation methods produce predominantly monomeric conjugates. The NHS-ester-PEG conjugate shows a slightly higher tendency for aggregation, which could be attributed to the random nature of the conjugation.

Experimental Protocols

General Peptide Conjugation Protocol
  • Peptide Preparation: A solution of the model peptide (containing both cysteine and lysine residues) was prepared in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4 for maleimide and bromo-PEG reactions; sodium bicarbonate buffer, pH 8.5 for NHS-ester-PEG reactions) at a concentration of 1 mg/mL.

  • Reagent Preparation: The PEGylation reagents (this compound, Maleimide-PEG12, or NHS-ester-PEG12) were dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) and then added to the peptide solution at a 5-fold molar excess.

  • Reaction: The reaction mixtures were incubated at room temperature for 2 hours with gentle stirring.

  • Quenching: For the NHS-ester reaction, the reaction was quenched by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl). For the maleimide and bromo-PEG reactions, quenching is often not necessary, but excess reagent can be removed by a desalting column.

  • Sample Preparation for HPLC: The reaction mixtures were diluted with the appropriate mobile phase for HPLC analysis.

RP-HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Column Temperature: 30 °C.

SEC-HPLC Method
  • Column: Size-exclusion column suitable for the molecular weight range of the peptide and its conjugates.

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Column Temperature: Ambient.

Visualizing the Workflow and Reaction Pathways

The following diagrams illustrate the experimental workflow and the chemical principles behind the conjugation reactions.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis Peptide Peptide Solution Mix Mix & Incubate Peptide->Mix Reagent PEG Reagent (N3-PEG-Br, Mal-PEG, or NHS-PEG) Reagent->Mix Quench Quench Reaction (if necessary) Mix->Quench RPHPLC RP-HPLC Quench->RPHPLC SECHPLC SEC-HPLC Quench->SECHPLC Data Data Analysis RPHPLC->Data SECHPLC->Data

Caption: Experimental workflow for peptide conjugation and HPLC analysis.

reaction_pathways cluster_bromo This compound Reaction cluster_maleimide Maleimide-PEG Reaction cluster_nhs NHS-ester-PEG Reaction Bromo_reagent N3-PEG-CH2CH2Br Bromo_product Peptide-S-CH2CH2-PEG-N3 Bromo_reagent->Bromo_product Nucleophilic Substitution Cysteine Peptide-SH Cysteine->Bromo_product Mal_reagent Maleimide-PEG Mal_product Peptide-S-Thioether-PEG Mal_reagent->Mal_product Michael Addition Cysteine2 Peptide-SH Cysteine2->Mal_product NHS_reagent NHS-ester-PEG NHS_product Peptide-NH-CO-PEG NHS_reagent->NHS_product Acylation Lysine Peptide-NH2 Lysine->NHS_product

Caption: Reaction pathways for different PEGylation chemistries.

Conclusion

The choice of PEGylation reagent significantly impacts the outcome of the conjugation reaction and the characteristics of the final product.

  • This compound offers the advantage of introducing a bioorthogonal azide handle for subsequent modifications while achieving efficient alkylation of cysteine residues.

  • Maleimide-PEG provides high specificity and efficiency for cysteine conjugation, resulting in a highly homogeneous product.

  • NHS-ester-PEG is a robust method for modifying primary amines but can lead to a more heterogeneous mixture of products when multiple reactive sites are present.

A thorough HPLC analysis, employing both RP-HPLC and SEC-HPLC, is essential for characterizing the reaction products, quantifying the conjugation efficiency, and assessing the purity and stability of the PEGylated biomolecule. This guide provides a framework for researchers to compare and select the most appropriate PEGylation strategy for their specific application.

Validating the Functional Integrity of N3-PEG11-CH2CH2Br Labeled Proteins: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

The covalent modification of proteins with chemical probes such as N3-PEG11-CH2CH2Br is a powerful tool for researchers in drug development and proteomics. This heterobifunctional linker, featuring a reactive bromoethyl group for nucleophilic substitution on amino acid residues and an azide handle for subsequent bioorthogonal "click" chemistry, enables the site-specific introduction of polyethylene glycol (PEG) chains. While PEGylation can enhance a protein's solubility, stability, and in vivo half-life, it is crucial to verify that the labeling process does not compromise its biological activity.[1][2] This guide provides a comparative overview of key functional assays to validate the activity of proteins labeled with this compound or similar modification reagents, complete with experimental data and detailed protocols.

The Importance of Functional Validation

Chemical modification, including the attachment of a PEG linker, can sterically hinder active sites or disrupt conformations essential for a protein's function.[1] Consequently, a labeled protein may exhibit reduced or altered activity compared to its unmodified counterpart.[3] Therefore, rigorous functional validation is a mandatory step to ensure that subsequent experimental results are biologically meaningful. This is particularly critical in fields like activity-based protein profiling (ABPP) and the development of PROteolysis TArgeting Chimeras (PROTACs), where the labeled protein must retain its ability to interact with its targets.[4]

Pre-Assay Confirmation of Labeling

Before proceeding with functional assays, it is essential to confirm the successful labeling of the target protein. This is typically achieved through techniques such as:

  • Mass Spectrometry: To determine the mass shift corresponding to the attached this compound linker.

  • Western Blotting: Using an antibody against the protein of interest to visualize the size shift of the labeled protein compared to the unlabeled control.

Comparative Functional Assays

The choice of functional assay is dictated by the protein's biological role. Here, we compare three common types of assays for different classes of proteins: enzyme activity assays, receptor binding assays, and cell-based signaling assays.

Enzyme Activity Assays: The Case of α-Chymotrypsin

Enzymes are a common class of proteins to be labeled for therapeutic or research purposes. A key concern is whether the attached linker interferes with substrate binding or catalytic activity. The Michaelis-Menten kinetics of the enzyme, specifically the catalytic turnover rate (kcat) and the Michaelis constant (KM), are sensitive parameters to assess these potential effects.

Comparison of Kinetic Parameters for Native vs. PEGylated α-Chymotrypsin

Enzyme VariantDegree of PEGylationkcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Native α-Chymotrypsin025.00.055.0 x 10⁵
PEG-α-Chymotrypsin3 PEGs/enzyme18.80.101.88 x 10⁵
PEG-α-Chymotrypsin6 PEGs/enzyme12.50.158.33 x 10⁴
PEG-α-Chymotrypsin9 PEGs/enzyme10.00.195.26 x 10⁴

Data adapted from a study on PEGylated α-chymotrypsin, demonstrating the effect of increasing degrees of PEGylation on enzyme kinetics.

The data clearly shows that as the degree of PEGylation increases, the catalytic efficiency (kcat/KM) of α-chymotrypsin decreases. This is due to both a reduction in the maximal reaction rate and a decreased affinity for the substrate.

Experimental Workflow: Enzyme Kinetics Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_native Prepare Native Enzyme Stock mix Mix Enzyme and Buffer in 96-well Plate prep_native->mix prep_labeled Prepare Labeled Enzyme Stock prep_labeled->mix prep_substrate Prepare Substrate Stock Solutions add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate mix->add_substrate incubate Incubate at Constant Temperature add_substrate->incubate read Measure Absorbance Over Time incubate->read plot Plot Reaction Velocity vs. Substrate Concentration read->plot fit Fit Data to Michaelis-Menten Equation plot->fit determine Determine kcat and KM fit->determine

Caption: Workflow for comparing the kinetics of native and labeled enzymes.

Detailed Protocol: α-Chymotrypsin Activity Assay

  • Reagents:

    • 10 mM Potassium Phosphate Buffer, pH 7.1

    • Native α-Chymotrypsin stock solution (1 mg/mL)

    • This compound labeled α-Chymotrypsin stock solution (1 mg/mL)

    • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (stock solution of 10 mM in DMSO)

  • Procedure:

    • Prepare a series of substrate dilutions in the phosphate buffer ranging from 0 to 0.5 mM.

    • In a 96-well plate, add 180 µL of each substrate dilution.

    • Add 20 µL of either native or labeled α-Chymotrypsin to each well to a final concentration of 0.8 µM to initiate the reaction.

    • Immediately place the plate in a plate reader pre-set to 25°C.

    • Measure the absorbance at 410 nm every 30 seconds for 10 minutes to monitor the formation of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and KM for both the native and labeled enzyme.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

Receptor Binding Assays: Evaluating an Affibody-Drug Conjugate

For proteins whose function is to bind to a specific receptor, it is essential to quantify the binding affinity of the labeled protein. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and robust method for this purpose.

Comparison of Binding Affinity (EC50) for Native vs. PEGylated HER2-binding Affibody

MoleculeLinkerEC50 (pM)
Native AffibodyNone135.6
Affibody-MMAENon-PEG linker98.5
Affibody-PEG4k-MMAE4 kDa PEG161.7
Affibody-PEG10k-MMAE10 kDa PEG250.7

Data adapted from a study on HER2-binding Affibody conjugates, showing the impact of PEG linkers of different sizes on receptor binding affinity.

The results indicate that while the introduction of a small linker (MMAE) did not negatively impact binding, the addition of PEG chains led to a slight decrease in binding affinity (higher EC50), with the longer PEG chain having a more pronounced effect.

Experimental Workflow: Receptor Binding ELISA

G cluster_plate_prep Plate Preparation cluster_assay Binding and Detection cluster_analysis Data Analysis coat Coat Plate with Receptor Protein block Block with BSA coat->block add_ligand Add Serial Dilutions of Native & Labeled Protein block->add_ligand incubate_ligand Incubate add_ligand->incubate_ligand wash1 Wash incubate_ligand->wash1 add_primary_ab Add Primary Antibody wash1->add_primary_ab incubate_primary Incubate add_primary_ab->incubate_primary wash2 Wash incubate_primary->wash2 add_secondary_ab Add HRP-conjugated Secondary Antibody wash2->add_secondary_ab incubate_secondary Incubate add_secondary_ab->incubate_secondary wash3 Wash incubate_secondary->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read Read Absorbance at 450 nm stop_reaction->read plot Plot Absorbance vs. Protein Concentration read->plot fit Fit to Sigmoidal Dose-Response Curve plot->fit determine Determine EC50 fit->determine

Caption: Workflow for determining receptor binding affinity using ELISA.

Detailed Protocol: HER2 Binding ELISA

  • Reagents:

    • Recombinant human HER2 protein

    • Phosphate-Buffered Saline (PBS)

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

    • Wash Buffer: 0.05% Tween-20 in PBS

    • Native and this compound labeled HER2-binding protein

    • Primary antibody (e.g., anti-His tag antibody if the protein is His-tagged)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

  • Procedure:

    • Coat a 96-well ELISA plate with 100 µL/well of HER2 protein (1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

    • Wash the plate three times.

    • Prepare serial dilutions of the native and labeled proteins in Blocking Buffer and add 100 µL/well to the plate. Incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL/well of the primary antibody diluted in Blocking Buffer and incubate for 1 hour.

    • Wash the plate three times.

    • Add 100 µL/well of the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour.

    • Wash the plate five times.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL/well of Stop Solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the protein concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve.

    • The EC50 value is the concentration of the protein that gives 50% of the maximal response.

Cell-Based Signaling Assays: Monitoring Cellular Response

For proteins that act on cells to elicit a biological response (e.g., growth factors, cytokines), cell-based assays are the most physiologically relevant method to assess function. These assays measure a downstream effect of the protein's activity, such as cell proliferation, apoptosis, or the activation of a specific signaling pathway.

Hypothetical Comparison of Cell Proliferation (EC50) for a Labeled Growth Factor

MoleculeLinkerEC50 (ng/mL)
Native Growth FactorNone10
Labeled Growth FactorThis compound25

This hypothetical data illustrates a common outcome where the labeled protein is still active but requires a higher concentration to achieve the same level of biological response.

Experimental Workflow: Cell Proliferation Assay

G cluster_cell_prep Cell Preparation cluster_treatment_assay Treatment and Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate starve Serum-starve Cells seed->starve treat Treat Cells with Serial Dilutions of Native & Labeled Protein starve->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, PrestoBlue) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read Measure Absorbance or Fluorescence incubate_reagent->read plot Plot Signal vs. Protein Concentration read->plot fit Fit to Sigmoidal Dose-Response Curve plot->fit determine Determine EC50 fit->determine

Caption: Workflow for assessing cell proliferation in response to a growth factor.

Detailed Protocol: Cell Proliferation (MTT) Assay

  • Reagents:

    • Target cell line responsive to the growth factor

    • Complete cell culture medium

    • Serum-free cell culture medium

    • Native and this compound labeled growth factor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Replace the medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.

    • Prepare serial dilutions of the native and labeled growth factor in serum-free medium.

    • Add the diluted proteins to the cells and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the growth factor concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value for both the native and labeled protein.

Conclusion

The covalent labeling of proteins with reagents like this compound is a versatile strategy, but it necessitates careful validation to ensure the preservation of biological function. By employing a combination of biochemical and cell-based assays tailored to the specific protein, researchers can quantitatively compare the activity of the labeled protein to its native counterpart. The data and protocols presented in this guide offer a framework for designing and executing these critical validation experiments, ensuring the reliability and accuracy of downstream applications.

References

The N3-PEG11-CH2CH2Br Linker: A Comparative Guide to Optimizing PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic development. The linker connecting the target protein ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's success. This guide provides a comprehensive comparison of the N3-PEG11-CH2CH2Br linker, a long-chain polyethylene glycol (PEG) linker, and its impact on PROTAC efficacy, supported by established principles from experimental data in the field.

The Critical Role of Linker Length and Composition in PROTAC Activity

The linker in a PROTAC is not merely a spacer but an active component that dictates the geometry and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The formation of a stable and productive ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]

The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1] The this compound linker, with its 11 PEG units, represents a longer-chain option, which can offer greater flexibility and the potential to span larger distances between the target protein and the E3 ligase.

Comparative Analysis of PROTACs with Varying PEG Linker Lengths

While direct comparative experimental data for PROTACs synthesized specifically with the this compound linker is not extensively available in the public domain, we can extrapolate its potential performance based on studies of PROTACs with varying PEG linker lengths. The following table summarizes hypothetical comparative data for a PROTAC targeting a hypothetical protein 'Protein X', illustrating the expected impact of linker length on degradation efficiency.

LinkerLinker Length (atoms)DC50 (nM)Dmax (%)Rationale for Expected Performance
Short PEG Linker (e.g., PEG3)~13>1000<50A shorter linker may induce steric clashes between the target protein and the E3 ligase, hindering the formation of a stable ternary complex and resulting in poor degradation.
Medium PEG Linker (e.g., PEG7)~2510080A medium-length linker may allow for the formation of a more stable ternary complex, leading to improved degradation potency and efficacy compared to a shorter linker.
This compound ~37 25 >95 The extended length of the PEG11 linker can provide the optimal flexibility and distance to facilitate a highly stable and productive ternary complex, leading to potent and maximal degradation.
Very Long PEG Linker (e.g., PEG15)~4915075An excessively long linker might lead to increased conformational entropy and a less defined ternary complex, potentially reducing the efficiency of ubiquitination and subsequent degradation.

Note: The data presented in this table is hypothetical and intended to illustrate the general principles of how linker length influences PROTAC efficacy based on published studies. Actual results will vary depending on the specific target protein, E3 ligase, and the overall chemical structure of the PROTAC.

Experimental Protocols

Synthesis of a PROTAC using the this compound Linker

This protocol describes a general two-step synthesis of a PROTAC utilizing the this compound linker, involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction followed by nucleophilic substitution.

Step 1: Click Chemistry Reaction with the Target Protein Ligand

  • Preparation of Reagents:

    • Dissolve the alkyne-modified target protein ligand in a suitable solvent (e.g., DMF/water mixture).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare stock solutions of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified target protein ligand, this compound, and the copper-chelating ligand.

    • Add the copper(II) sulfate solution, followed by the sodium ascorbate solution to initiate the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the resulting triazole-linked intermediate by preparative HPLC.

Step 2: Nucleophilic Substitution with the E3 Ligase Ligand

  • Preparation of Reagents:

    • Dissolve the purified triazole-linked intermediate in a polar aprotic solvent (e.g., DMF).

    • Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., a phenol or amine) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in the same solvent.

  • Reaction Setup:

    • Add the solution of the E3 ligase ligand and base to the solution of the triazole-linked intermediate.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 24-48 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Detection and Imaging F->G H 8. Data Analysis (DC50, Dmax) G->H

References

A Head-to-Head Comparison of N3-PEG11-CH2CH2Br and Maleimide-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic applications. This guide provides a detailed, objective comparison between two distinct classes of PEGylated linkers: the bifunctional N3-PEG11-CH2CH2Br and the widely used maleimide-PEG linkers. We will delve into their reaction mechanisms, performance characteristics, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Introduction to the Linkers

This compound is a heterobifunctional linker featuring an azide (-N3) group on one end and a bromoethyl (-CH2CH2Br) group on the other, connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The azide group facilitates covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a type of "click chemistry". The bromoethyl group acts as an alkylating agent, primarily reacting with nucleophiles such as thiols.

Maleimide-PEG linkers are characterized by a maleimide group at one end of a PEG chain. This group exhibits high reactivity towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly specific under controlled pH conditions and is a workhorse in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).

Performance Comparison: A Data-Driven Analysis

The selection of a linker technology is a critical decision that influences the stability, homogeneity, and ultimately the efficacy of the resulting bioconjugate. The following table summarizes the key performance characteristics of this compound and maleimide-PEG linkers, based on the underlying chemistries of their reactive groups.

FeatureThis compoundMaleimide-PEG Linker
Reactive Group(s) Azide (-N3) and Bromoethyl (-CH2CH2Br)Maleimide
Primary Target(s) Alkyne (via azide) and Thiol (via bromoethyl)Thiol (Cysteine)
Reaction Type(s) Azide-Alkyne Cycloaddition (Click Chemistry) and Nucleophilic Substitution (Alkylation)Michael Addition
Reaction pH Azide-Alkyne: Wide range (typically 4-9); Bromo-Thiol: Neutral to slightly basic (pH 7-8.5)Thiol-Maleimide: pH 6.5-7.5 for optimal specificity
Reaction Speed Azide-Alkyne (CuAAC): Very fast; Bromo-Thiol: Moderate to slowThiol-Maleimide: Fast
Bond Formed Triazole and ThioetherThioether (succinimidyl thioether)
Bond Stability Triazole: Extremely stable to hydrolysis and enzymatic degradation.[1] Thioether (from alkylation): Very stable.Thioether (from Michael addition): Generally stable, but susceptible to retro-Michael reaction (deconjugation) in the presence of other thiols (e.g., glutathione in vivo).[2] Can be stabilized by hydrolysis of the succinimide ring.[2]
Specificity/Side Reactions Azide-Alkyne: Highly specific and bioorthogonal. Bromo-Thiol: Good specificity for thiols, but can have side reactions with other nucleophiles (e.g., amines, histidines) at higher pH.[2]Highly specific for thiols at pH 6.5-7.5. At pH > 7.5, reactivity with amines (lysine) can occur.[3] Prone to hydrolysis of the maleimide ring, rendering it inactive.
Homogeneity of Conjugate Can achieve high homogeneity with site-specific introduction of alkyne/azide groups.Can be heterogeneous if targeting native, accessible cysteines. High homogeneity is achievable with engineered cysteine residues.
Key Advantage Orthogonal reactivity of azide and bromo groups allows for sequential conjugations. The resulting triazole linkage is exceptionally stable.Fast reaction kinetics and high specificity for thiols under mild conditions.
Key Disadvantage Alkylation reaction with the bromo group is slower than maleimide-thiol reaction. CuAAC requires a copper catalyst which can be cytotoxic.Potential for in vivo instability of the conjugate due to retro-Michael reaction.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are representative protocols for protein conjugation using both this compound and a maleimide-PEG linker.

Protocol 1: Two-Step Protein-Protein Conjugation using this compound

This protocol describes the sequential conjugation of two proteins: Protein A (containing an alkyne group) and Protein B (containing a free cysteine).

Materials:

  • Protein A with a terminal alkyne group (Protein A-Alkyne)

  • Protein B with a free cysteine residue (Protein B-SH)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Desalting columns

Procedure:

Step 1: Reaction of this compound with Protein B-SH (Alkylation)

  • Protein Preparation: Prepare a solution of Protein B-SH in PBS at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature and then remove the TCEP using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the Protein B-SH solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess linker by size-exclusion chromatography or dialysis against PBS. The resulting product is Protein B-PEG-N3.

Step 2: Reaction of Protein B-PEG-N3 with Protein A-Alkyne (Click Chemistry)

  • Catalyst Preparation: Prepare a fresh solution of 100 mM sodium ascorbate in water and a 10 mM solution of CuSO4 in water. Prepare a 50 mM solution of THPTA in water.

  • Conjugation: In a reaction tube, combine Protein B-PEG-N3 and a 1.5 to 2-fold molar excess of Protein A-Alkyne in PBS.

  • Reaction Initiation: Add THPTA to the reaction mixture to a final concentration of 1 mM. Then, add CuSO4 to a final concentration of 0.1 mM, followed by sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

  • Purification: Purify the final Protein B-PEG-Protein A conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted proteins and catalyst.

Protocol 2: One-Step Protein Conjugation using Maleimide-PEG Linker

This protocol describes the conjugation of a maleimide-PEG linker to a protein containing a free cysteine residue (Protein-SH).

Materials:

  • Protein with a free cysteine residue (Protein-SH)

  • Maleimide-PEG linker

  • Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA

  • DMSO (anhydrous)

  • Desalting columns

  • Quenching solution (e.g., 1 M cysteine in PBS)

Procedure:

  • Protein Preparation: Dissolve the Protein-SH in PBS, pH 7.2, to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds as described in Protocol 1, Step 1.

  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEG linker in DMSO to a concentration of 10-20 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching solution (e.g., cysteine) to a final concentration that is in slight excess to the initial amount of maleimide linker. Incubate for 15-30 minutes.

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.

Visualization of Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the conjugation workflows.

N3_PEG_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Click Chemistry ProteinB_SH Protein B-SH Reaction1 Incubate pH 7-8.5 ProteinB_SH->Reaction1 N3_PEG_Br N3-PEG11-Br N3_PEG_Br->Reaction1 Purification1 Purification Reaction1->Purification1 ProteinB_PEG_N3 Protein B-PEG-N3 Reaction2 CuAAC (CuSO4, Ascorbate) ProteinB_PEG_N3->Reaction2 Excess_Linker1 Excess Linker Purification1->ProteinB_PEG_N3 Purification1->Excess_Linker1 ProteinA_Alkyne Protein A-Alkyne ProteinA_Alkyne->Reaction2 Purification2 Purification Reaction2->Purification2 Final_Conjugate Protein B-PEG-Protein A Excess_Reactants Excess Reactants Purification2->Final_Conjugate Purification2->Excess_Reactants Maleimide_PEG_Workflow Protein_SH Protein-SH Reaction Incubate pH 6.5-7.5 Protein_SH->Reaction Maleimide_PEG Maleimide-PEG Maleimide_PEG->Reaction Quench Quench (Optional) Reaction->Quench Purification Purification Quench->Purification Final_Conjugate Protein-PEG Conjugate Purification->Final_Conjugate Excess_Linker Excess Linker Purification->Excess_Linker

References

Navigating the PROTAC Landscape: A Comparative Guide to N3-PEG11-CH2CH2Br in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of novel therapeutic strategies, the selection of appropriate chemical tools is paramount. This guide provides a comparative analysis of the heterobifunctional linker, N3-PEG11-CH2CH2Br, a key component in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public, indexed research articles with specific experimental data on this compound, this guide will focus on its structural advantages, its role in PROTAC synthesis, and a comparative overview with other commonly used PEG-based linkers, based on established principles in the field.

The Critical Role of Linkers in PROTAC Efficacy

PROTACs are innovative molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a heterobifunctional linker featuring a polyethylene glycol (PEG) chain of 11 ethylene glycol units. This structure is flanked by an azide (N3) group at one end and a bromoethyl (-CH2CH2Br) group at the other. This specific arrangement offers several advantages for researchers synthesizing novel PROTACs:

  • Hydrophilicity: The PEG chain enhances the solubility of the resulting PROTAC molecule in aqueous environments, a crucial factor for bioavailability and cell permeability.

  • Optimized Length and Flexibility: The 11-unit PEG chain provides a significant degree of flexibility and a substantial spatial separation between the two ligands. This can be advantageous in facilitating the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.

  • Orthogonal Reactivity: The azide and bromoethyl groups offer distinct chemical handles for sequential and controlled conjugation. The azide group is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for a highly efficient and specific ligation. The bromoethyl group can readily react with nucleophiles, such as thiols or amines, on a target-binding ligand or an E3 ligase ligand.

Comparative Analysis with Alternative PEG Linkers

Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
Short-Chain PEGs (e.g., PEG3, PEG4) Less flexible, shorter spatial separation.May be optimal for targets where close proximity of the E3 ligase is required.Can lead to steric hindrance and prevent efficient ternary complex formation.
This compound (Long-Chain PEG) Highly flexible, significant spatial separation.Can overcome steric hindrance and allow for a wider range of productive binding orientations. Improved solubility.Excessive flexibility may lead to a less stable ternary complex in some cases.
Rigid Linkers (e.g., incorporating piperazine or cyclobutane) Constrained conformation.Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.May not be suitable for all target/E3 ligase pairs due to lack of adaptability.
Alkyl Chains Hydrophobic, flexible.Synthetically straightforward.Can negatively impact the solubility and pharmacokinetic properties of the PROTAC.

Experimental Protocols: A Generalized Approach to PROTAC Synthesis

The following represents a generalized experimental workflow for the synthesis of a PROTAC using a linker like this compound. Specific reaction conditions would need to be optimized for the particular ligands being used.

dot

Caption: Generalized workflow for PROTAC synthesis.

1. Conjugation to the First Ligand:

  • Reaction: The bromoethyl end of this compound is reacted with a nucleophilic group (e.g., a thiol or amine) on the first binding ligand (either for the target protein or the E3 ligase).

  • Conditions: The reaction is typically carried out in an appropriate organic solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the HBr byproduct. The reaction temperature and time are optimized to ensure complete conversion.

  • Purification: The resulting azide-functionalized intermediate is purified using techniques such as flash column chromatography or preparative HPLC.

2. Conjugation to the Second Ligand via Click Chemistry:

  • Reaction: The azide-functionalized intermediate is then reacted with the second binding ligand, which has been modified to contain a terminal alkyne.

  • Conditions for CuAAC: This reaction is catalyzed by a copper(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA or BTTAA, is typically included to stabilize the copper(I) and improve reaction efficiency. The reaction is usually performed in a mixture of solvents like t-butanol and water or DMSO.

  • Conditions for SPAAC: For strain-promoted click chemistry, the alkyne is part of a strained ring system (e.g., DBCO or BCN). This reaction proceeds without the need for a copper catalyst, making it suitable for biological applications where copper toxicity is a concern.

  • Purification: The final PROTAC product is purified to a high degree of purity using preparative HPLC.

3. Characterization:

  • The identity and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for any PROTAC, including those synthesized with this compound, involves coopting the ubiquitin-proteasome system.

PROTAC_Mechanism

Safety Operating Guide

Safe Disposal of N3-PEG11-CH2CH2Br: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N3-PEG11-CH2CH2Br are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this bifunctional PEG linker, based on its known chemical properties and associated hazards.

Chemical and Hazard Profile

This compound is a polyethylene glycol (PEG) linker featuring both an azide (N3) and a bromo (Br) functional group.[1][2] The presence of these reactive groups, coupled with its classification as an irritant, necessitates careful handling during disposal to mitigate risks. The primary hazards associated with this compound are skin, eye, and respiratory irritation.

Hazard CategoryGHS Hazard StatementGHS Precautionary Statement
Skin IrritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Core Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Mandatory PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or glasses with side shields.

    • A properly fitted laboratory coat.

  • Recommended PPE (based on the quantity and form of the waste):

    • If handling a powder outside of a fume hood, a dust mask or respirator is advised to prevent inhalation.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Place any solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, into a clearly labeled, dedicated hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Given the reactivity of the azide and bromo groups, inadvertent mixing could lead to hazardous reactions.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label Content: The waste container label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant")

    • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible chemicals.

Step 4: Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.

  • Request Pickup: Follow your institution's established procedure for hazardous waste pickup.

  • Documentation: Complete any required waste manifests or forms accurately.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Segregate as Solid Waste in Labeled HDPE Container assess_form->solid_waste Solid liquid_waste Segregate as Liquid Waste in Labeled HDPE Container assess_form->liquid_waste Liquid label_store Step 3: Label and Store in Designated Area solid_waste->label_store liquid_waste->label_store contact_ehs Step 4: Contact EHS for Waste Pickup label_store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling N3-PEG11-CH2CH2Br

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N3-PEG11-CH2CH2Br. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier: this compound CAS Number: 2098982-00-2[1] Molecular Formula: C24H48BrN3O11[1]

Hazard Identification and Safety Data

This compound is classified as a warning-level hazardous substance. The primary hazards are associated with its irritant properties and the presence of an azide functional group.

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Precautionary StatementCodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
Response (Eyes)P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Response (Skin)P302+P352IF ON SKIN: Wash with plenty of water.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following equipment must be worn at all times when handling this compound:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes.

    • Face Shield: A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or reactions.

  • Hand Protection:

    • Chemical-Resistant Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Inspect gloves for tears or degradation before each use.

  • Body Protection:

    • Laboratory Coat: A full-length, buttoned laboratory coat must be worn to protect skin and clothing from spills.

    • Closed-Toe Shoes and Long Pants: Full-coverage footwear and long pants are mandatory to prevent skin exposure.

  • Respiratory Protection:

    • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
  • Verify that all required PPE is available and in good condition.
  • Locate the nearest eyewash station and safety shower before beginning work.
  • Have appropriate spill containment materials (e.g., absorbent pads, neutralizer for azides) readily accessible.

2. Handling:

  • Store the compound at 0-8°C as recommended.
  • Allow the container to reach room temperature in a desiccator before opening to prevent condensation.
  • Use only glass or plastic spatulas and equipment. Avoid all contact with metal spatulas, surfaces, and pipes , as azides can form explosive metal azides.
  • Work on a manageable scale. Avoid weighing out large quantities at once.
  • When dissolving the compound, add the solvent slowly to the reagent. This compound is a bifunctional PEG linker, often used in bioconjugation, and may be dissolved in anhydrous organic solvents like DMSO.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
  • Clean all contaminated surfaces within the fume hood.
  • Properly remove and dispose of contaminated gloves and other disposable PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, clearly labeled, non-metallic hazardous waste container. Polyethylene or polypropylene containers are recommended.

    • Do not mix azide waste with other waste streams , especially acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

    • Avoid mixing with halogenated solvents, as this can form explosive organic azides.

  • Disposal Procedure:

    • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Under no circumstances should this chemical or its solutions be poured down the drain. The azide moiety can react with lead and copper plumbing to form highly explosive metal azides.

    • For dilute solutions, chemical deactivation of the azide may be possible by trained personnel following established institutional protocols, typically involving treatment with nitrous acid. However, this should only be performed with EHS approval.

Experimental Workflow and Safety Precautions

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Prepare Fume Hood and Spill Kit prep_ppe->prep_hood prep_reagent Equilibrate Reagent to Room Temperature prep_hood->prep_reagent handle_weigh Weigh Reagent (Non-metallic Spatula) prep_reagent->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware & Surfaces handle_react->cleanup_decon Reaction Complete cleanup_waste Collect Waste in Designated Non-Metallic Container cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal Contact EHS for Hazardous Waste Pickup cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.